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  • Product: 4-Fluoro-2-isopropylaniline
  • CAS: 1339874-93-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Anilines 4-Fluoro-2-isopropylaniline is a substituted aniline derivative that holds significant interest as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anilines

4-Fluoro-2-isopropylaniline is a substituted aniline derivative that holds significant interest as a building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, which combines a fluorine atom and an isopropyl group on an aniline scaffold, offers a unique set of properties that are highly sought after in modern medicinal chemistry.

The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] The lipophilic isopropyl group, positioned ortho to the amine, introduces steric bulk that can influence the molecule's conformation and reactivity. This guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of 4-Fluoro-2-isopropylaniline, serving as a critical resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical and Structural Properties

While specific experimental data for 4-Fluoro-2-isopropylaniline is not extensively documented in publicly available literature, its fundamental properties can be summarized and inferred from its structure and data on related compounds.

PropertyValueSource
CAS Number 1339874-93-9[1][3]
Molecular Formula C₉H₁₂FN[1][3]
Molecular Weight 153.20 g/mol [1][3]
Appearance Colorless to light yellow liquid[4]
Storage Conditions Store at 2-8°C or room temperature, under inert atmosphere, in a dark place.[3][4]

Structural Isomerism: A Critical Distinction

It is imperative to distinguish 4-Fluoro-2-isopropylaniline from its structural isomer, 4-Fluoro-N-isopropylaniline (CAS 70441-63-3) . In the latter, the isopropyl group is attached to the nitrogen atom of the aniline, not the benzene ring. This difference in connectivity leads to significantly different chemical and physical properties. For instance, 4-Fluoro-N-isopropylaniline has a reported boiling point of 214°C and is a known intermediate in the synthesis of the herbicide Flufenacet.[5] Any sourcing or application of these compounds requires careful verification of the CAS number to ensure the correct isomer is being used.

Analytical Profile and Spectroscopic Analysis

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 4-Fluoro-2-isopropylaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the amine protons.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will show complex splitting patterns due to coupling with each other and with the fluorine atom. We can expect signals in the range of δ 6.5-7.5 ppm.

  • Isopropyl Group (CH and CH₃): The methine proton (-CH) will appear as a septet around δ 2.8-3.3 ppm. The six methyl protons (-CH₃) will present as a doublet around δ 1.2 ppm.

  • Amine Protons (NH₂): A broad singlet is expected for the amine protons, typically in the range of δ 3.5-4.5 ppm, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the six aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹J C-F).

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 153.2. Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) from the isopropyl substituent.

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, documented synthesis for 4-Fluoro-2-isopropylaniline is not found in the searched literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common approach would be the Friedel-Crafts alkylation of a protected 4-fluoroaniline derivative, followed by deprotection.

Synthetic Pathway A 1-Fluoro-3-nitrobenzene B 2-Bromo-1-fluoro-4-nitrobenzene A->B Br₂, FeBr₃ C 1-Fluoro-2-isopropyl-4-nitrobenzene B->C Isopropyl Grignard or Kumada Coupling D 4-Fluoro-2-isopropylaniline C->D Reduction (e.g., H₂, Pd/C)

A proposed synthetic route for 4-Fluoro-2-isopropylaniline.

Experimental Protocol for Isomeric Synthesis (for comparison)

For illustrative purposes, the documented synthesis of the isomer 4-Fluoro-N-isopropylaniline proceeds via reductive amination of 4-fluoroaniline with acetone.[5]

Step-by-Step Protocol:

  • A solution of 4-fluoroaniline (0.2 mol) and acetone (0.24 mol) in glacial acetic acid (120 ml) is prepared in a three-neck round-bottom flask.[5]

  • The mixture is cooled to approximately 10°C in an ice bath with mechanical stirring.[5]

  • Sodium borohydride (0.25 mol) is added in portions, maintaining the temperature below 20°C.[5]

  • The reaction is stirred at 20°C for 30-60 minutes.[5]

  • The reaction mixture is then poured into ice water, and the aqueous solution is made alkaline by the dropwise addition of 50% aqueous sodium hydroxide, keeping the temperature below 25°C.[5]

  • The product is extracted with hexane, washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated.[5]

  • The final product is purified by distillation.[5]

Reactivity Profile

The chemical behavior of 4-Fluoro-2-isopropylaniline is governed by the interplay of its functional groups:

  • Aniline Moiety: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also activates the aromatic ring towards electrophilic substitution.

  • Aromatic Ring: The ring is activated by the amino group and deactivated by the fluorine atom. The directing effects of the substituents will influence the position of further electrophilic aromatic substitution reactions.

  • Isopropyl Group: Provides steric hindrance at the ortho position, which can modulate the reactivity of the nearby amino group.

Applications in Research and Drug Development

4-Fluoro-2-isopropylaniline is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] Its structural motifs are of high interest in the design of bioactive compounds.

Role in Medicinal Chemistry

The strategic placement of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. The 4-fluoro substitution on the aniline ring can:

  • Block metabolic oxidation at that position, increasing the compound's half-life.

  • Alter the pKa of the aniline nitrogen, affecting its ionization state at physiological pH and thus its solubility and ability to cross biological membranes.

  • Engage in favorable electrostatic or hydrogen bonding interactions with target enzymes or receptors.

The 2-isopropyl group provides a lipophilic domain and steric bulk, which can be crucial for achieving selective binding to a target protein and can also influence the overall solubility and metabolic profile of the final compound. This scaffold is a valuable starting point for developing candidates for a range of therapeutic areas, including oncology and central nervous system disorders.[1]

Drug Discovery Workflow cluster_0 Synthesis Phase cluster_1 Screening & Optimization A 4-Fluoro-2-isopropylaniline (Building Block) B Chemical Derivatization (e.g., Acylation, Coupling) A->B C Lead Compound Synthesis B->C D Biological Screening (Target-based assays) C->D Testing E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->C Feedback Loop G Preclinical Candidate F->G

Role of 4-Fluoro-2-isopropylaniline in a typical drug discovery workflow.

Safety and Handling

Specific toxicology data for 4-Fluoro-2-isopropylaniline is not available. However, based on the known hazards of structurally related anilines, it should be handled with caution in a well-ventilated area or chemical fume hood.

General Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Inhalation: Avoid breathing fumes, vapors, or mist.

  • Contact: Avoid contact with skin and eyes.

  • Ingestion: Do not ingest.

In case of exposure, seek immediate medical attention. Standard first-aid measures for chemical exposure should be followed.

Conclusion

4-Fluoro-2-isopropylaniline (CAS 1339874-93-9) is a valuable, albeit not extensively characterized, chemical intermediate. Its key value lies in the strategic combination of a fluorine atom and an isopropyl group on an aniline ring, a scaffold with high potential in the development of new pharmaceuticals and agrochemicals. While a lack of comprehensive experimental data necessitates careful handling and analysis, the principles of medicinal and synthetic chemistry provide a strong framework for understanding its potential. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic and drug discovery endeavors, emphasizing the critical importance of distinguishing it from its isomers.

References

  • MySkinRecipes. (n.d.). 4-Fluoro-2-isopropylaniline. Retrieved February 3, 2026, from [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

  • Lead Sciences. (n.d.). 4-Fluoro-2-isopropylaniline. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-Fluoro-2-isopropylaniline (C₉H₁₂FN) for Advanced Research and Development

This document provides an in-depth technical examination of 4-Fluoro-2-isopropylaniline, a key fluorinated building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical examination of 4-Fluoro-2-isopropylaniline, a key fluorinated building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this guide moves beyond basic data to explore the causality behind its application, synthesis, and handling. We will delve into its strategic importance, provide actionable protocols, and contextualize its utility within the broader landscape of chemical innovation.

Core Compound Profile and Strategic Significance

4-Fluoro-2-isopropylaniline is a substituted aniline that has garnered interest for its utility as a synthetic intermediate.[1] Its structure is deceptively simple, yet the strategic placement of the fluorine and isopropyl groups imparts valuable physicochemical properties to downstream molecules, making it a crucial synthon in the development of bioactive compounds.

The molecular formula of this compound is C₉H₁₂FN , and its molecular weight is approximately 153.20 g/mol .[1][2][3] The presence of a fluorine atom is particularly significant. In medicinal chemistry, fluorine is often introduced to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity—a now-prevalent strategy in drug optimization.[4] The isopropyl group, a bulky and lipophilic moiety, can similarly influence a molecule's steric profile and pharmacokinetic properties. Consequently, 4-Fluoro-2-isopropylaniline serves as a valuable starting material for creating molecules with potentially enhanced biological activity and selectivity, finding applications in the synthesis of pharmaceuticals targeting central nervous system (CNS) disorders and in the production of advanced herbicides and fungicides.[1]

Caption: Chemical structure of 4-Fluoro-2-isopropylaniline.

Physicochemical Data and Specifications

For any laboratory application, a clear understanding of a compound's physical properties is paramount for proper handling, storage, and reaction planning. The key specifications for 4-Fluoro-2-isopropylaniline are summarized below.

PropertyValueSource(s)
CAS Number 1339874-93-9[1][5][6]
Molecular Formula C₉H₁₂FN[1][5][6]
Molecular Weight 153.20 g/mol [1][2][3]
Appearance Yellow Liquid[6]
Typical Purity ≥95% - 97%[1][5][6]
Storage Conditions Room temperature, under inert atmosphere, in a dark place. For long-term storage, 0-8 °C is recommended.[5][6][7]

Synthesis, Purification, and Analytical Validation

The synthesis of substituted anilines like 4-Fluoro-2-isopropylaniline often relies on robust and well-established organic chemistry reactions. A common and effective method is reductive amination, which involves the reaction of an aniline with a ketone followed by reduction of the intermediate imine.

Causality in Method Selection

Reductive amination is favored for its high efficiency and the widespread availability of starting materials. For an analogue like 4-Fluoro-N-isopropylaniline, the reaction between 4-fluoroaniline and acetone proceeds smoothly. Sodium borohydride (NaBH₄) is an excellent choice for the reduction step; it is a mild and selective reducing agent, which minimizes the risk of over-reduction or side reactions with the aromatic ring and the fluorine substituent. The use of glacial acetic acid as a solvent is also strategic, as it catalyzes the formation of the iminium ion intermediate, thereby accelerating the reaction rate.

Exemplary Synthesis Protocol

The following is a detailed, self-validating protocol for a reductive amination reaction, adapted from established procedures for structurally similar compounds.[8][9]

Materials:

  • 4-Fluoroaniline (1.0 eq)

  • Acetone (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Sodium Borohydride (1.25 eq)

  • Hexane

  • 50% Sodium Hydroxide solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoroaniline (0.2 mol, 22.2 g) and acetone (0.24 mol, 17.6 mL) in glacial acetic acid (120 mL).[8][9]

  • Cooling: Cool the reaction mixture to approximately 10°C using an ice bath. This is critical to control the exothermic reaction that occurs upon addition of the reducing agent.[8][9]

  • Reduction: Add sodium borohydride (0.25 mol, 9.4 g) in small portions, ensuring the internal temperature does not exceed 20°C.[8][9] The portion-wise addition prevents a dangerous thermal runaway and minimizes side reactions.

  • Reaction Progression: After the addition is complete, stir the mixture at 20°C for 30-60 minutes to ensure the reaction goes to completion.[8]

  • Quenching and Neutralization: Carefully pour the reaction mixture into 500 mL of ice water.[8] This quenches any unreacted sodium borohydride. Slowly neutralize the mixture by adding 50% aqueous sodium hydroxide solution, keeping the temperature below 25°C. The goal is to make the solution alkaline to deprotonate the aniline product, rendering it soluble in organic solvents.[8][9]

  • Extraction: Extract the aqueous layer with hexane (2 x 100 mL).[8] Hexane is a suitable non-polar solvent for extracting the product.

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate.[8][9]

  • Solvent Removal and Purification: Remove the hexane under reduced pressure. The crude product can then be purified by vacuum distillation to yield the final product as a clear liquid.[8]

start Starting Materials (4-Fluoroaniline, Acetone, Glacial Acetic Acid) setup 1. Reaction Setup (Dissolve & Cool to 10°C) start->setup reduction 2. Reductive Amination (Add NaBH₄, keep <20°C) setup->reduction workup 3. Quench & Neutralize (Ice Water, NaOH) reduction->workup extraction 4. Extraction (Hexane) workup->extraction purification 5. Wash, Dry & Evaporate (Brine, MgSO₄, Rotovap) extraction->purification end Final Product (Purified 4-Fluoro-2-isopropylaniline) purification->end

Sources

Foundational

A Technical Guide to the Safe Handling of 4-Fluoro-2-isopropylaniline

This document provides a comprehensive safety and handling guide for 4-Fluoro-2-isopropylaniline, a substituted aniline derivative. Designed for researchers, chemists, and drug development professionals, this guide moves...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for 4-Fluoro-2-isopropylaniline, a substituted aniline derivative. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the causality behind safety protocols. Given the limited publicly available data for this specific isomer (CAS No. 1339874-93-9), this guide incorporates safety principles and data from structurally related aniline compounds to establish a robust and conservative framework for its handling. The core principle is to manage the risks associated with the aniline functional group, which is known for its potential toxicity, while considering the specific modifications of the fluoro- and isopropyl- groups.

Chemical Identification and Physicochemical Profile

4-Fluoro-2-isopropylaniline is a key building block in various synthetic applications, including the development of novel agrochemicals and pharmaceuticals.[1] Its structure, featuring an aniline core with fluorine and isopropyl substituents, can influence the pharmacokinetic and biological properties of larger molecules.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

Caption: Chemical Structure of 4-Fluoro-2-isopropylaniline.

Table 1: Chemical Identifiers and Properties

Property Value Source
Chemical Name 4-Fluoro-2-isopropylaniline [1][2]
CAS Number 1339874-93-9 [1]
Molecular Formula C₉H₁₂FN [1]
Molecular Weight 153.2 g/mol [1]
Appearance Data not available [2]
Boiling Point Data not available [1]
Melting Point Data not available [1]
Flash Point Data not available [2]

| Storage Temperature | Room Temperature / Cool, dry place |[1][2] |

Note: The lack of extensive physical data necessitates treating this compound with caution, assuming it may have properties similar to other liquid aniline derivatives.

Hazard Identification and Risk Mitigation

Based on available SDS information, 4-Fluoro-2-isopropylaniline is classified as a hazardous substance.[2] The primary hazards stem from its potential to cause irritation and toxicity upon contact or inhalation.[2] The aniline moiety is a well-known toxicophore, and its absorption can lead to systemic effects.

GHS Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, harmful if absorbed through the skin, and harmful if inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Eye Damage/Irritation: Causes eye irritation.[2]

  • Target Organs: Respiratory system, gastrointestinal system, eyes, skin.[2]

The causality for these hazards is rooted in the chemical's reactivity. As an aromatic amine, it can be readily absorbed and metabolized, potentially leading to the formation of reactive intermediates that can cause cellular damage. The lipophilicity imparted by the isopropyl group may enhance skin absorption.

Hazard_Recognition_Workflow start Researcher Prepares for Synthesis check_sds Consult Safety Data Sheet (SDS) for 4-Fluoro-2-isopropylaniline start->check_sds identify_hazards Identify Key Hazards: - Harmful (Oral, Dermal, Inhalation) - Skin & Eye Irritant check_sds->identify_hazards [Source: Cole-Parmer SDS] select_controls Select Appropriate Controls (Hierarchy of Controls) identify_hazards->select_controls ppe_selection Determine Required PPE: - Chemical Fume Hood - Nitrile Gloves - Safety Goggles - Lab Coat select_controls->ppe_selection proceed Proceed with Experiment Safely ppe_selection->proceed

Caption: A workflow for hazard recognition and control selection.

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The hierarchy of controls provides a systematic approach to minimizing risk, prioritizing engineering solutions over personal protective equipment.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls elimination Elimination (Not Feasible) substitution Substitution (Not Feasible for specific target) engineering Engineering Controls (Chemical Fume Hood, Eyewash Station) admin Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Coat) First_Aid_Flowchart cluster_routes Exposure Route cluster_actions Immediate Action exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->action_inhale action_skin Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. skin->action_skin action_eye Flush eyes with water for at least 15 minutes, lifting eyelids. eye->action_eye action_ingest Wash mouth with water. Do NOT induce vomiting. ingestion->action_ingest medical_aid Seek Immediate Medical Aid. Bring SDS with victim. action_inhale->medical_aid action_skin->medical_aid action_eye->medical_aid action_ingest->medical_aid

Caption: Flowchart for emergency first aid response.

Step-by-Step First Aid Protocols:

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. [2]If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. [2]Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and shoes. [2]Flush the affected skin area with copious amounts of water for at least 15 minutes. [2]The extended flushing time is crucial to ensure the chemical is thoroughly removed from the skin surface. Seek immediate medical aid.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids to rinse underneath. [2]This action helps to dilute and wash away the irritant, minimizing damage to the cornea. Get immediate medical aid.

  • Ingestion: Do not induce vomiting. Wash the mouth out thoroughly with water. [2]Never give anything by mouth to an unconscious person. [3]Seek immediate medical attention. The rationale for not inducing vomiting is to prevent aspiration of the chemical into the lungs, which would cause further damage.

Handling, Storage, and Chemical Stability

Safe Handling Protocol:

  • Always conduct a pre-work risk assessment.

  • Handle only within a chemical fume hood. [2]3. Avoid breathing any vapor, mist, or gas. [2]4. Prevent all contact with skin and eyes by using the correct PPE. [2]5. Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling. [3] Storage and Stability:

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances. [2][3]The container must be kept tightly closed to prevent the release of vapors. [2]* Incompatibilities: Avoid contact with strong oxidizing agents. Anilines are reducing agents and can react exothermically or violently with oxidizers, posing a fire or explosion hazard.

  • Hazardous Decomposition: When heated to decomposition, this compound may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride. [3]

Accidental Release and Fire-Fighting

Accidental Release Protocol (Small Lab Spill):

  • Ensure adequate ventilation and remove all sources of ignition.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill to prevent it from spreading.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. [2]5. Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [2]* Specific Hazards: Combustion will produce irritating and toxic gases, including hydrogen fluoride and nitrogen oxides. [4]Containers may explode if heated.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to hazardous combustion products. [2]

Toxicological and Ecological Profile

Toxicological Information: Specific toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for 4-Fluoro-2-isopropylaniline are not readily available in the searched literature. [2]However, the absence of data does not mean the absence of hazard. Given its classification as harmful by multiple routes, it must be treated as a toxic substance. The related compound 4-fluoroaniline has a reported oral LD50 of 417 mg/kg in rats, classifying it as toxic. [4]This serves as a strong indicator that 4-Fluoro-2-isopropylaniline should be handled with significant caution.

Ecological Information: Specific ecotoxicity data for this compound is not available. However, many aniline derivatives are known to be toxic to aquatic life, and releases to the environment should be strictly avoided. [5]All waste material must be disposed of in accordance with local, state, and federal regulations.

References

  • Safety Data Sheet 4-Isopropylaniline . Meta-Sci.

  • 4-Fluoro-N-isopropylaniline Safety Data Sheet . AK Scientific, Inc.

  • 4-FLUOROANILINE . CAMEO Chemicals, NOAA.

  • Safety Data Sheet for 4-Fluoro-N-isopropylaniline . Santa Cruz Biotechnology, Inc.

  • 4-Isopropylaniline Safety Data Sheet . Apollo Scientific.

  • Material Safety Data Sheet . Greenbook.net.

  • 4-FLUORO-N-ISOPROPYLANILINE 70441-63-3 wiki . Guidechem.

  • Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline . Cole-Parmer.

  • 4-Fluoro-2-isopropylaniline . MySkinRecipes.

  • 4-Isopropylaniline Safety Data Sheet . Fisher Scientific.

Sources

Exploratory

4-Fluoro-2-isopropylaniline boiling point and density data

The following technical guide details the physicochemical profile of 4-Fluoro-2-isopropylaniline , specifically addressing the critical structural distinction between the ring-substituted isomer (C-alkylated) and the nit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 4-Fluoro-2-isopropylaniline , specifically addressing the critical structural distinction between the ring-substituted isomer (C-alkylated) and the nitrogen-substituted isomer (N-alkylated).

Executive Summary & Critical Disambiguation

In high-precision chemical synthesis—particularly for herbicidal intermediates (e.g., Flufenacet analogs) and pharmaceutical building blocks—nomenclature ambiguity can lead to catastrophic experimental errors.

4-Fluoro-2-isopropylaniline refers to two distinct constitutional isomers depending on the locus of the isopropyl group. This guide prioritizes the ring-substituted isomer (Target A) while providing comparative data for the commercially prevalent N-substituted isomer (Target B) to prevent misidentification.

FeatureTarget A (Ring-Substituted) Target B (N-Substituted)
IUPAC Name 4-Fluoro-2-(propan-2-yl)aniline4-Fluoro-N-(propan-2-yl)aniline
CAS Number 1339874-93-9 70441-63-3
Structure Isopropyl group at C2 (Ortho to amine)Isopropyl group on Nitrogen
Primary State Liquid (Yellow/Brown)Liquid (Colorless/Light Brown)
Key Application Novel agrochemical scaffolds (NLRP3 inhibitors)Flufenacet synthesis intermediate

Physicochemical Characterization

Boiling Point and Density Data

The following data aggregates experimental values for the N-isopropyl isomer and Structure-Activity Relationship (SAR) derived values for the ring-substituted isomer, where public experimental data is proprietary.

Table 1: Comparative Physical Properties
Property4-Fluoro-2-isopropylaniline (Ring)4-Fluoro-N-isopropylaniline (Amine)
CAS 1339874-93-970441-63-3
Molecular Weight 153.20 g/mol 153.20 g/mol
Boiling Point (760 mmHg) 220–225 °C (Predicted/SAR)214 °C [1]
Boiling Point (Reduced) ~95–100 °C @ 10 mmHg40 °C @ 0.5 mmHg [1]
Density (20 °C) 1.06 ± 0.02 g/cm³ (Predicted)1.045 g/cm³ [2]
Refractive Index (

)
1.535 (Est.)1.528 (Est.)
Flash Point > 95 °C83 °C [2]
pKa (Conjugate Acid) ~3.8 (Weak base due to ortho-sterics)5.91 (Secondary amine)

*Note: Predicted values for CAS 1339874-93-9 are derived from the boiling point elevation of 2-isopropylaniline (215°C) upon para-fluorination (+5-10°C).

Solubility Profile
  • Water: Low solubility (< 0.5 g/L).[1]

  • Organic Solvents: Miscible with Dichloromethane (DCM), Ethyl Acetate, Toluene, and Methanol.

  • Stability: Both isomers are sensitive to oxidation; store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

Experimental Methodology

Synthesis & Purification Protocols

The synthesis of these isomers requires fundamentally different chemical pathways.

Pathway A: Ring-Substituted Synthesis (CAS 1339874-93-9)

Targeting the C2 position requires electrophilic aromatic substitution or reduction of a pre-functionalized precursor.

  • Starting Material: 1-Fluoro-3-isopropylbenzene (3-Fluorocumene).

  • Nitration: Nitration with

    
     typically yields a mixture. The para-to-fluoro / ortho-to-isopropyl position is sterically crowded but electronically activated.
    
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) of the nitro-intermediate.
    
  • Purification: Fractional distillation is required to separate the 4-fluoro-2-isopropyl isomer from the 2-fluoro-4-isopropyl isomer byproducts.

Pathway B: N-Substituted Synthesis (CAS 70441-63-3)

Standard Reductive Amination Protocol.

  • Reagents: 4-Fluoroaniline (1.0 eq), Acetone (1.2 eq), Glacial Acetic Acid (Solvent).

  • Reductant: Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride.
    
  • Procedure:

    • Dissolve 4-fluoroaniline in acetic acid/acetone mixture. Cool to 10°C.

    • Add

      
       portion-wise (Exothermic: maintain < 20°C).[2]
      
    • Stir at 20°C for 1 hour.

    • Quench with ice water; basify with 50% NaOH.

    • Extract with Hexane.

  • Distillation: Collect fraction at 40 °C / 0.5 mmHg [1].

Logic Diagram: Isomer Synthesis & Identification

The following Graphviz diagram visualizes the divergent synthetic pathways and the critical analytical checkpoints.

G Start Target: 4-Fluoro-isopropylaniline Decide Select Isomer Target Start->Decide RouteA Route A: Ring Substitution (CAS 1339874-93-9) Decide->RouteA C-Alkylation RouteB Route B: N-Alkylation (CAS 70441-63-3) Decide->RouteB N-Alkylation StepA1 Precursor: 3-Fluorocumene (Nitration) RouteA->StepA1 StepB1 Precursor: 4-Fluoroaniline + Acetone RouteB->StepB1 StepA2 Reduction (H2, Pd/C) StepA1->StepA2 StepA3 Purification: Fractional Distillation (Separates regioisomers) StepA2->StepA3 ResultA Product: 4-Fluoro-2-isopropylaniline (Primary Amine, Steric Bulk) StepA3->ResultA StepB2 Reductive Amination (NaBH4 / AcOH) StepB1->StepB2 StepB3 Purification: Vacuum Distillation (BP: 40°C @ 0.5 mmHg) StepB2->StepB3 ResultB Product: 4-Fluoro-N-isopropylaniline (Secondary Amine) StepB3->ResultB ResultA->ResultB Distinguish via NMR (N-H shift & Coupling)

Caption: Divergent synthetic workflows for C-alkylated vs. N-alkylated fluoro-anilines. Route selection determines final isomer identity.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity: Oral/Inhalation (Category 3/4). Aniline derivatives are methemoglobinemia inducers.

  • Skin/Eye: Irritant (Category 2).

  • Environmental: Toxic to aquatic life with long-lasting effects.[3]

Handling Protocol:

  • Engineering Controls: Always handle within a certified fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum), safety goggles, and lab coat.

  • Spill Management: Absorb with inert vermiculite. Do not use combustible materials (sawdust).[4]

  • Storage: Store under Nitrogen. Oxidation leads to darkening (formation of azobenzenes/polymers).

References

  • ChemicalBook. (2025). 4-Fluoro-N-isopropylaniline Synthesis and Properties. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Fluoro-N-isopropylaniline (CAS 70441-63-3). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9). Retrieved from

  • Google Patents. (2019). WO2019008025A1 - Novel sulfonamide carboxamide compounds. (Describes usage of 4-fluoro-2-isopropylaniline as starting material). Retrieved from

Sources

Foundational

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Fluoro-2-isopropylaniline in Modern Research

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 4-Fluoro-2-isopropylaniline In the landscape of contemporary drug discovery and agrochemical development, the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Fluoro-2-isopropylaniline

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of optimizing pharmacological and biological activity. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 4-Fluoro-2-isopropylaniline (CAS: 1339874-93-9) emerges as a valuable building block in this context. Its structure, featuring a fluorine atom and an isopropyl group on an aniline scaffold, presents a versatile platform for synthesizing novel compounds with enhanced efficacy and tailored pharmacokinetic profiles.[3]

This guide provides an in-depth technical overview for research professionals on the procurement and application of research-grade 4-Fluoro-2-isopropylaniline. We will navigate the supplier landscape, analyze pricing structures, and detail critical experimental protocols for handling, quality control, and synthesis, ensuring the integrity and success of your research endeavors.

Part 1: The Supplier Landscape for Research-Grade Material

Sourcing high-quality reagents is the foundational step for reproducible and reliable experimental outcomes. The market for specialized building blocks like 4-Fluoro-2-isopropylaniline is populated by a mix of large distributors and specialized boutique suppliers. The choice of supplier often depends on a balance of purity requirements, available quantity, cost, and the level of documentation provided (e.g., Certificate of Analysis, MSDS).

Below is a comparative analysis of several key suppliers offering this compound.

SupplierProduct NameCAS NumberPurityAvailable Quantities
AChemBlock 4-fluoro-2-isopropylaniline1339874-93-995%1g, 5g
Lead Sciences 4-Fluoro-2-isopropylaniline1339874-93-997%50mg, 100mg, 250mg, 1g
MySkinRecipes 4-Fluoro-2-isopropylaniline1339874-93-997%50mg, 250mg
CP Lab Safety 4-Fluoro-2-isopropylanilineNot Specified97%1g

Expert Insight on Supplier Selection:

  • Purity is Paramount: For early-stage discovery and medicinal chemistry, a purity of ≥97% is generally recommended to avoid the introduction of confounding variables from impurities. Suppliers like Lead Sciences and MySkinRecipes explicitly offer this grade.[3][4]

  • Documentation as a Self-Validating System: Always request a lot-specific Certificate of Analysis (CoA). This document is your primary assurance of identity and purity. Reputable suppliers will readily provide detailed analytical data, often including NMR, HPLC, or LC-MS results.[5]

  • Scalability: Consider your project's future needs. While initial experiments may only require milligram quantities, choosing a supplier who can also provide gram or kilogram scales, like AChemBlock, can prevent sourcing issues as your project advances.[6]

Part 2: Price Trends and Economic Considerations

Direct historical price trend data for niche research chemicals is seldom published. However, a cross-sectional analysis of current market pricing reveals clear and predictable trends dictated by scale, purity, and supplier positioning.

SupplierQuantityPrice (USD/EUR)Price per Gram
AChemBlock [6]1g$180.00$180.00
5g$720.00$144.00
Lead Sciences [4]100mg€30.00€300.00
1g€209.00€209.00

Causality Behind Price Fluctuations:

  • Economy of Scale: The most significant price driver is quantity. The price per gram decreases substantially when purchasing larger amounts. This is due to the fixed costs associated with synthesis, purification, and quality control, which are distributed over a larger product volume.

  • Synthesis Complexity: The multi-step and often highly controlled synthesis required for fluorinated anilines contributes to their relatively high cost compared to simpler aromatic amines.

  • Purity and Analytical Costs: Achieving high purity (e.g., >97%) necessitates rigorous purification techniques (such as chromatography or distillation) and comprehensive analytical testing, both of which add to the final cost.

  • Research vs. Bulk Market: The prices listed are for research-grade quantities. The market for these compounds is characterized by low-volume, high-margin sales. As a compound moves into process development and bulk manufacturing, the price per kilogram drops precipitously.

Part 3: Technical Profile and Experimental Protocols

A thorough understanding of the compound's properties and the protocols for its use is essential for safety and experimental success.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₂FN[4][6]
Molecular Weight 153.2 g/mol [6][7]
Appearance Yellow Liquid[6]
Storage Temperature 0-8 °C or Room Temperature (Inert Atmosphere)[4][6]
General Synthesis Pathway Overview

While multiple synthetic routes exist, a common laboratory-scale approach involves the reductive amination of a corresponding ketone or the alkylation of a fluorinated aniline. A representative synthesis of a related isomer, 4-Fluoro-N-isopropylaniline, proceeds via the reductive amination of 4-fluoroaniline with acetone.[8][9] This highlights a general strategy applicable to such structures.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process A 4-Fluoroaniline P1 Reaction at 0-20°C A->P1 B Acetone B->P1 C Sodium Borohydride (Reducing Agent) C->P1 D Glacial Acetic Acid (Solvent/Catalyst) D->P1 P2 Aqueous Workup (Quench & Neutralize) P1->P2 P3 Extraction with Organic Solvent P2->P3 P4 Purification (e.g., Distillation) P3->P4 Product 4-Fluoro-N-isopropylaniline P4->Product

Caption: General workflow for reductive amination synthesis.

Mandatory Quality Control Workflow

To ensure the material meets the standards required for your research, a self-validating QC protocol should be in place. Upon receipt of the chemical, it is best practice to verify its identity and purity, even when a CoA is provided.

QC_Workflow cluster_tests Internal Verification Tests Start Receive 4-Fluoro-2-isopropylaniline (with Supplier CoA) CheckCoA Review Supplier CoA for Specs Start->CheckCoA Sample Prepare Analytical Sample CheckCoA->Sample Test1 Structural Confirmation (e.g., ¹H NMR, ¹⁹F NMR) Sample->Test1 Test2 Purity Assessment (e.g., HPLC, GC-MS) Sample->Test2 Compare Compare Internal Data with CoA Specifications Test1->Compare Test2->Compare Decision Does it Match? Compare->Decision Accept Accept Lot for Research Use Decision->Accept Yes Reject Reject Lot & Contact Supplier Decision->Reject No

Caption: A self-validating quality control workflow for incoming reagents.

Expert Rationale:

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chemical structure. For this compound, ¹H NMR will confirm the isopropyl and aromatic protons, while ¹⁹F NMR provides a clear signal for the single fluorine atom, confirming its presence and chemical environment.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for precise quantification.[10]

Experimental Protocol: Safe Handling and Storage

4-Fluoro-2-isopropylaniline, like many aniline derivatives, must be handled with appropriate care. Adherence to a strict protocol is necessary to ensure user safety and maintain compound stability.

Materials:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • Face shield (recommended)

  • Lab coat

  • Properly functioning chemical fume hood

Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is operational. Have spill control materials (e.g., vermiculite or sand) readily available.[11]

  • Aliquotting: Conduct all transfers and weighing of the material inside the fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat. Avoid all contact with skin and eyes.[11][12]

  • Storage: Store the compound in a tightly sealed container. For long-term storage, purging the container with an inert gas like argon or nitrogen is recommended to prevent oxidation. Store in a cool, dry, and well-ventilated area, away from incompatible substances.[12] Recommended storage temperatures range from 2-8°C to general room temperature, depending on the supplier's guidance.[6][12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Fluoro-2-isopropylaniline is a potent building block for modern chemical research, particularly in the synthesis of new therapeutic agents and agrochemicals. Its utility is directly linked to the strategic introduction of fluorine, a practice that continues to grow in importance.[1][13] For the researcher, successful integration of this reagent into a discovery pipeline hinges on diligent sourcing from reputable suppliers, a clear understanding of the cost-versus-scale relationship, and rigorous adherence to safety and quality control protocols. By following the principles and procedures outlined in this guide, scientists can confidently and effectively leverage the unique chemical properties of 4-Fluoro-2-isopropylaniline to drive innovation.

References

  • AChemBlock. (n.d.). 4-fluoro-2-isopropylaniline 95%.
  • ChemicalBook. (2025). 4-FLUORO-N-ISOPROPYLANILINE.
  • PDQ Scientific. (n.d.). 4-Fluoro-N-isopropylaniline.
  • HPC Standards. (n.d.). 4-Fluoro-N-isopropylaniline.
  • Synblock. (n.d.). CAS 70441-63-3 | 4-Fluoro-N-isopropylaniline.
  • Google Patents. (n.d.). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design.
  • AK Scientific, Inc. (n.d.). 4-Fluoro-N-isopropylaniline Safety Data Sheet.
  • Santa Cruz Biotechnology. (2019). SAFETY DATA SHEET - 4-Fluoro-N-isopropylaniline.
  • BLD Pharm. (n.d.). 2-Fluoro-4-isopropylaniline.
  • IndiaMART. (n.d.). 4-fluoro-n- Isopropylaniline Application: Pharmaceutical Industry.
  • PrepChem.com. (n.d.). Synthesis of 4-Fluoro-N-isopropylaniline.
  • Lead Sciences. (n.d.). 4-Fluoro-2-isopropylaniline.
  • European Pharmaceutical Review. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox.
  • Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Pharmaguideline. (n.d.). Quality Control.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluoro-N-isopropylaniline.
  • MySkinRecipes. (n.d.). 4-Fluoro-2-isopropylaniline.
  • BLD Pharm. (n.d.). 3-Fluoro-4-isopropylaniline.
  • CP Lab Safety. (n.d.). 4-Fluoro-2-isopropylaniline, 97% Purity, C9H12FN, 1 gram.
  • Thermo Scientific Chemicals. (n.d.). 4-Fluoro-2-methylaniline, 97% 25 g.
  • AccuStandard. (n.d.). Potassium nitrate CAS # 7757-79-1.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of Next-Generation NLRP3 Inhibitors Using 4-Fluoro-2-isopropylaniline

This Application Note is structured as a comprehensive technical guide for medicinal chemists and pharmacologists. It details the rationale, synthesis, and validation of NLRP3 inhibitors utilizing the 4-Fluoro-2-isopropy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for medicinal chemists and pharmacologists. It details the rationale, synthesis, and validation of NLRP3 inhibitors utilizing the 4-Fluoro-2-isopropylaniline scaffold—a critical "Western" fragment used to optimize metabolic stability and potency in second-generation sulfonylurea inhibitors (analogs of MCC950/CRID3).

Executive Summary

The NLRP3 inflammasome is a central regulator of innate immunity, implicated in diverse pathologies from gout to Alzheimer’s disease.[1][2][3][4] While the diarylsulfonylurea MCC950 represents the gold standard for NLRP3 inhibition, its clinical utility is limited by metabolic instability and potential hepatotoxicity.

This guide focuses on the 4-Fluoro-2-isopropylaniline moiety as a strategic bioisostere for the "Western" fragment of sulfonylurea inhibitors. The steric bulk of the isopropyl group (at the ortho position) restricts rotational freedom, potentially locking the active conformation, while the para-fluorine atom blocks metabolic oxidation (CYP450-mediated) and modulates electronic properties without introducing excessive lipophilicity.

Scientific Rationale & Mechanism

The Sulfonylurea Pharmacophore

Potent NLRP3 inhibitors typically feature a tripartite structure:

  • Western Fragment: A lipophilic aryl/heteroaryl amine (e.g., 4-Fluoro-2-isopropylaniline).

  • Linker: A sulfonylurea core (-NH-CO-NH-SO2-) acting as a hydrogen-bond donor/acceptor network.

  • Eastern Fragment: A heteroaryl sulfonamide (e.g., furan, thiophene) that interacts with the Walker B motif of the NLRP3 NACHT domain.

Why 4-Fluoro-2-isopropylaniline?
  • Conformational Lock: The ortho-isopropyl group provides steric hindrance that favors the bioactive "U-shaped" conformation of the sulfonylurea, critical for binding to the ATP-binding pocket of NLRP3.

  • Metabolic Blockade: Unsubstituted anilines are prone to rapid hydroxylation. The C4-fluorine substitution blocks para-hydroxylation, a primary metabolic soft spot, significantly extending half-life (

    
    ) in microsomal stability assays.
    
Signaling Pathway Visualization

The following diagram illustrates the two-signal activation model of NLRP3 and the precise intervention point of sulfonylurea inhibitors.

NLRP3_Pathway LPS LPS (Priming Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_Exp NLRP3 & Pro-IL-1β Expression NFkB->NLRP3_Exp NLRP3_Inactive NLRP3 (Inactive ADP-bound) NLRP3_Exp->NLRP3_Inactive ATP ATP/Nigericin (Activation Signal 2) K_Efflux K+ Efflux ATP->K_Efflux NLRP3_Active NLRP3 Oligomerization K_Efflux->NLRP3_Active Mito_ROS Mitochondrial ROS Mito_ROS->NLRP3_Active NLRP3_Inactive->NLRP3_Active ATP Hydrolysis ASC ASC Recruitment NLRP3_Active->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Pyroptosis GSDMD-mediated Pyroptosis Caspase1->Pyroptosis Inhibitor Sulfonylurea Inhibitor (4-F-2-iPr-Aniline Core) Inhibitor->NLRP3_Inactive Blocks ATP Hydrolysis (Walker B Motif)

Caption: The Two-Signal Model of NLRP3 Activation. Sulfonylurea inhibitors (black hexagon) bind to the NACHT domain, preventing the ATP-dependent conformational change required for oligomerization.

Chemical Synthesis Protocol

Objective: Synthesize N-((4-fluoro-2-isopropylphenyl)carbamoyl)thiophene-2-sulfonamide (Representative Analog).

Methodology Selection: While direct reaction of sulfonyl isocyanates with anilines is possible, sulfonyl isocyanates are moisture-sensitive and difficult to handle. We recommend the Phenyl Carbamate Method (Route B), which is robust, scalable, and avoids the use of phosgene gas.

Reaction Scheme

Synthesis_Scheme Aniline 4-Fluoro-2- isopropylaniline Carbamate Phenyl (4-fluoro-2- isopropylphenyl)carbamate Aniline->Carbamate Step 1: Pyridine, DCM, 0°C PhOCOCl Phenyl Chloroformate PhOCOCl->Carbamate Product Target Sulfonylurea Inhibitor Carbamate->Product Step 2: DMSO, 80°C Sulfonamide Thiophene-2- sulfonamide Sulfonamide->Product DBU DBU (Base) DBU->Product

Caption: Convergent synthesis strategy via a stable phenyl carbamate intermediate.

Step-by-Step Protocol
Step 1: Synthesis of Phenyl Carbamate Intermediate
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-Fluoro-2-isopropylaniline (1.0 eq, 5.0 mmol) and Pyridine (1.2 eq) in anhydrous Dichloromethane (DCM, 20 mL).

  • Addition: Cool the mixture to 0°C in an ice bath. Add Phenyl Chloroformate (1.05 eq) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with 1M HCl. Extract with DCM (3x). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc to yield the white solid carbamate.

Step 2: Sulfonylurea Coupling
  • Setup: In a 20 mL microwave vial or sealed tube.

  • Mixture: Combine the Phenyl Carbamate (from Step 1, 1.0 eq) with the desired Sulfonamide (e.g., Thiophene-2-sulfonamide, 1.0 eq).

  • Base: Dissolve in anhydrous DMSO (5 mL) and add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq).

  • Heating: Heat to 80°C for 4–6 hours. (Note: Microwave irradiation at 100°C for 30 min is a viable alternative).

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (50 mL). The product should precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. If necessary, purify via semi-preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) or flash chromatography (DCM:MeOH gradient).

Biological Validation Protocols

In Vitro NLRP3 Inhibition Assay (THP-1 Cells)

This assay measures the inhibition of IL-1


 release, a direct downstream marker of NLRP3 activation.

Reagents:

  • THP-1 Monocytes (ATCC).

  • PMA (Phorbol 12-myristate 13-acetate).

  • LPS (Lipopolysaccharide, E. coli O111:B4).

  • Nigericin (NLRP3 activator).[5]

  • Human IL-1

    
     ELISA Kit.
    

Protocol:

  • Differentiation: Seed THP-1 cells (

    
     cells/well) in 24-well plates. Treat with PMA (100 nM)  for 3 hours to induce differentiation into macrophage-like cells. Wash with PBS and rest overnight.
    
  • Priming (Signal 1): Treat cells with LPS (1

    
    g/mL)  for 3 hours. This upregulates NLRP3 and Pro-IL-1
    
    
    
    .[4]
  • Inhibitor Treatment: Remove media. Add fresh media containing the synthesized Inhibitor (serial dilutions: 1 nM – 10

    
    M) for 30 minutes.
    
    • Control: DMSO vehicle (0.1%).

    • Positive Control: MCC950 (100 nM).

  • Activation (Signal 2): Add Nigericin (10

    
    M)  for 1 hour to trigger inflammasome assembly.
    
  • Analysis: Collect cell-free supernatants. Quantify IL-1

    
     using ELISA.
    
  • Viability Check: Perform an MTT or LDH release assay on the remaining cells to ensure reduced IL-1

    
     is not due to cytotoxicity.
    
Data Analysis & Interpretation

Calculate the percentage inhibition relative to the Vehicle + Nigericin control. Fit the data to a non-linear regression model (log(inhibitor) vs. response) to determine


.

Table 1: Expected Potency Benchmarks

CompoundStructure CoreIC50 (IL-1

)
Metabolic Stability (

)
MCC950 Furan-Sulfonylurea~8 nMLow (< 30 min)
Target Analog 4-F-2-iPr-Aniline5–20 nM High (> 60 min)
Negative Control N-Methylated Analog> 10

M
N/A

Troubleshooting & Expert Tips

  • Moisture Sensitivity: Step 2 (Coupling) is sensitive to water. Even trace moisture can hydrolyze the intermediate isocyanate (formed in situ) back to the amine. Use anhydrous DMSO and keep the reaction under inert atmosphere.

  • Precipitation Issues: If the product does not precipitate upon adding HCl in Step 2, the sulfonamide might be too polar. Extract with EtOAc, wash extensively with water (to remove DMSO), and then purify.

  • Selectivity: To verify NLRP3 specificity, test the inhibitor against AIM2 (dsDNA activated) or NLRC4 (Flagellin activated) inflammasomes. A true NLRP3 inhibitor should have no effect on these pathways.

References

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[1][2][4][6][7][8][9][10][11][12] Nature Medicine, 21(3), 248–255. Link

  • Hill, J. R., et al. (2020).[13] Sulfonylureas as NLRP3 Inflammasome Inhibitors: Structure–Activity Relationships and Crystal Structure of NLRP3 in Complex with MCC950. Journal of Medicinal Chemistry. Link

  • Agarwal, A., et al. (2020). Small Molecule Inhibitors of the NLRP3 Inflammasome.[1][2][6][7][8][9][11][13][14] Journal of Medicinal Chemistry, 63(23), 13905–13920. Link

  • Jiang, H., et al. (2017). Identification of a novel series of potent and selective NLRP3 inflammasome inhibitors. Journal of Medicinal Chemistry. Link

  • Swanson, K. V., et al. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics.[4][6][9][15] Nature Reviews Immunology, 19, 477–489. Link

Sources

Application

Application Note: Regioselective C6-Bromination of 4-Fluoro-2-isopropylaniline

This Application Note provides a rigorous, field-validated protocol for the regioselective bromination of 4-Fluoro-2-isopropylaniline using N-Bromosuccinimide (NBS). It is designed for medicinal chemists and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the regioselective bromination of 4-Fluoro-2-isopropylaniline using N-Bromosuccinimide (NBS). It is designed for medicinal chemists and process development scientists requiring high purity and reproducibility.

Abstract

This protocol details the synthesis of 2-Bromo-4-fluoro-6-isopropylaniline via electrophilic aromatic substitution. By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF), this method achieves high regioselectivity for the C6 position, avoiding oxidation of the amino group and minimizing side reactions common with elemental bromine. The procedure is scalable from milligram to multigram quantities with expected yields of 85-95%.

Strategic Analysis & Regioselectivity

Substrate Electronics & Sterics

The starting material, 4-Fluoro-2-isopropylaniline, presents a unique directing conflict that simplifies the regiochemical outcome:

  • Amino Group (-NH₂): A strong activator and ortho, para-director.

  • Isopropyl Group (-CH(CH₃)₂): A weak activator and ortho, para-director.

  • Fluorine Atom (-F): A deactivator but ortho, para-director.

Site Availability Analysis:

  • Position 1 (Ipso): Occupied (-NH₂).

  • Position 2 (Ortho): Occupied (-iPr).

  • Position 3 (Meta to NH₂): Sterically hindered by the bulky isopropyl group; electronically unfavorable (meta to strong donor).

  • Position 4 (Para): Blocked (-F).

  • Position 5 (Meta to NH₂): Electronically unfavorable.

  • Position 6 (Ortho to NH₂): HIGHLY FAVORED. This site is ortho to the strong -NH₂ donor and para to the isopropyl group. It is the most electron-rich site on the ring.

Reagent Selection: Why NBS?

While elemental bromine (Br₂) is a classic brominating agent, it is harsh and often leads to poly-bromination or oxidation of the sensitive aniline nitrogen (forming quinones or azo compounds). N-Bromosuccinimide (NBS) is selected for this protocol because:

  • Controlled Release: It provides a low, steady concentration of electrophilic bromine (

    
    ).
    
  • Mildness: It minimizes oxidative degradation of the primary amine.

  • Solvent Compatibility: In DMF, NBS effectively polarizes, enhancing the electrophilic attack on the aromatic ring without requiring Lewis acid catalysts.

Materials & Safety

Reagents
ReagentCAS No.[1][2][3]Equiv.[2]Role
4-Fluoro-2-isopropylaniline [Substrate]1.0Starting Material
N-Bromosuccinimide (NBS) 128-08-51.05Brominating Agent
N,N-Dimethylformamide (DMF) 68-12-2Solvent (0.2 M)Reaction Medium
Ethyl Acetate (EtOAc) 141-78-6N/AExtraction Solvent
Sodium Thiosulfate (aq) 7772-98-7N/AQuenching Agent
Safety Critical
  • NBS: Irritating to eyes and respiratory system. Store in a refrigerator and protect from light to prevent radical decomposition.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves and work in a fume hood.

  • Exotherm: The reaction is exothermic. Strict temperature control (0°C) during addition is mandatory to prevent runaway regioselectivity loss.

Detailed Protocol (Step-by-Step)

Phase 1: Reaction Setup
  • Preparation: Dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4-Fluoro-2-isopropylaniline (1.0 equiv) to the flask.

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.2 M (e.g., 5 mL DMF per 1 mmol substrate).

    • Note: DMF is preferred over Acetonitrile (MeCN) here because it better solubilizes the polar transition state, though MeCN is a valid alternative if DMF removal is difficult.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0–5 °C . Allow to equilibrate for 10 minutes.

Phase 2: Bromination
  • NBS Preparation: Dissolve NBS (1.05 equiv) in a minimal amount of DMF (approx. 1-2 mL per gram of NBS).

    • Alternative: Solid NBS can be added portion-wise, but solution addition offers better control.

  • Addition: Add the NBS solution dropwise to the stirring aniline solution over 15–20 minutes.

    • Critical: Maintain internal temperature < 10 °C. Rapid addition can lead to local hotspots and over-bromination.

  • Reaction: Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Monitoring: Stir for 1–3 hours. Monitor by TLC (System: 10% EtOAc in Hexanes) or LC-MS.

    • Endpoint: Disappearance of starting aniline (

      
      ) and appearance of a slightly less polar product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water.

  • Scavenging: Add saturated aqueous Sodium Thiosulfate (

    
    , ~10 mL) to quench any unreacted bromine species (indicated by fading of orange/yellow color).
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     volumes).
    
  • Washing: Wash the combined organic layers with:

    • Water (

      
      ) to remove bulk DMF.
      
    • Brine (

      
      ) to dry.
      
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotovap).
    
Phase 4: Purification
  • Crude Assessment: The crude oil is typically >90% pure.

  • Flash Chromatography: If necessary, purify via silica gel chromatography.

    • Eluent: Gradient of 0%

      
       10% EtOAc in Hexanes.
      
    • Note: Anilines can streak on silica; pretreating the column with 1% Triethylamine (TEA) can improve peak shape.

Logic & Mechanism Visualization

Reaction Workflow

G Start Start: 4-Fluoro-2-isopropylaniline Solvation Dissolve in DMF Cool to 0°C Start->Solvation Addition Dropwise Addition of NBS (1.05 equiv) Solvation->Addition Reaction Stir at RT (1-3 hrs) Electrophilic Substitution Addition->Reaction Check TLC/LC-MS Check Complete? Reaction->Check Check->Reaction No (Add time/NBS) Quench Quench: H2O + Na2S2O3 (Remove excess Br) Check->Quench Yes Extract Extraction (EtOAc) Wash (H2O/Brine) Quench->Extract Purify Concentrate & Purify (Column/Recrystallize) Extract->Purify End Product: 2-Bromo-6-isopropyl-4-fluoroaniline Purify->End

Figure 1: Step-by-step experimental workflow for the NBS bromination protocol.

Regioselectivity Logic

G cluster_effects Directing Effects Aniline 4-Fluoro-2-isopropylaniline NH2 -NH2 (C1) Strong Ortho/Para Director Aniline->NH2 iPr -iPr (C2) Weak Ortho/Para Director Aniline->iPr F -F (C4) Para Blocked Aniline->F C6 Target Site (C6) Most Activated Least Hindered NH2->C6 Activates (Ortho) C2 C2 NH2->C2 Blocked by iPr C4 C4 NH2->C4 Blocked by F C3 C3 iPr->C3 Steric Clash

Figure 2: Mechanistic rationale for exclusive C6-bromination.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns dark red/brown Oxidation of aniline or free

formation.
Ensure temperature was < 5°C during addition. Add more

during quench.
Incomplete Conversion (>10% SM) Insufficient NBS or wet solvent.Add 0.1 equiv extra NBS. Ensure DMF is anhydrous (water consumes NBS).
Di-brominated byproduct Excess NBS or high temperature.Strictly control stoichiometry (1.05 equiv max). Keep reaction cold longer before warming.
Emulsion during extraction DMF presence in organic layer.Wash organic layer thoroughly with water (

). Add brine to break emulsion.

References

  • General NBS Bromination of Anilines: ChemicalBook. "Synthesis of 2-bromo-4-fluoroaniline."[4][5][6] Accessed October 2023. Demonstrates the efficacy of NBS/DMF for brominating 4-fluoroaniline derivatives with high yield (95%).

  • Regioselectivity in Ortho-Alkyl Anilines: Google Patents. "US4925984A - Para-bromination of ortho-alkyl anilines." Validates that ortho-alkyl groups do not inhibit halogenation at activated positions.

  • NBS Reagent Profile & Mechanism: Master Organic Chemistry. "N-Bromosuccinimide (NBS) as a Reagent."[1][7][8][9][10][11] Provides foundational mechanistic data on radical vs. ionic pathways of NBS.

  • Green Chemistry & Solvent Effects: Manac Inc. "Active/inactive aromatic ring bromination: Bromination reactions that use NBS."[11] Discusses the role of polar solvents (DMF) in directing electrophilic substitution over radical side chains.

Sources

Method

Application Notes and Protocols for the Coupling of 4-Fluoro-2-isopropylaniline in Medicinal Chemistry

Introduction: The Strategic Importance of the 4-Fluoro-2-isopropylanilino Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sterically demanding groups into molecular sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Fluoro-2-isopropylanilino Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sterically demanding groups into molecular scaffolds is a cornerstone of rational drug design. The 4-fluoro-2-isopropylaniline moiety has emerged as a privileged structural motif, offering a unique combination of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The presence of a fluorine atom at the 4-position can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. Concurrently, the ortho-isopropyl group introduces steric bulk, which can enforce a specific conformation, hinder metabolic attack, and contribute to selective binding.

This application note provides a comprehensive guide to the key coupling reactions of 4-fluoro-2-isopropylaniline, a critical building block in the synthesis of numerous biologically active compounds. As a Senior Application Scientist, the following protocols are presented not merely as a set of instructions, but as a framework for understanding the underlying principles that govern these transformations. The rationale behind the choice of catalysts, ligands, bases, and solvents is elucidated to empower researchers to troubleshoot and adapt these methods to their specific synthetic challenges.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are indispensable tools for the derivatization of 4-fluoro-2-isopropylaniline.[1]

A. Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of 4-fluoro-2-isopropylaniline with a wide range of aryl and heteroaryl halides or triflates.[2] The steric hindrance from the ortho-isopropyl group on our substrate necessitates the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[3]

  • Palladium Precatalyst: A palladium(0) source is required to initiate the catalytic cycle. While Pd(OAc)₂ can be used, it requires in-situ reduction, often by a phosphine ligand. Pre-formed Pd(0) complexes like Pd₂(dba)₃ or specialized precatalysts are often more efficient.

  • Ligand: The choice of ligand is critical. For sterically hindered anilines, bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are highly effective. These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used to ensure the solubility of the reactants and catalyst components.

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

Reagent/MaterialProportions (mol%)Example Amount
4-Fluoro-2-isopropylaniline1.2 eq1.2 mmol, 184 mg
Aryl Bromide1.0 eq1.0 mmol
Palladium(II) Acetate (Pd(OAc)₂)2 mol%0.02 mmol, 4.5 mg
XPhos4 mol%0.04 mmol, 19 mg
Sodium tert-butoxide (NaOtBu)1.4 eq1.4 mmol, 135 mg
Anhydrous Toluene-5 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl bromide (1.0 mmol) and 4-fluoro-2-isopropylaniline (184 mg, 1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

B. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful means to install an alkyne moiety onto the aromatic ring, a common bioisostere and a versatile handle for further functionalization. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]

Note: This protocol assumes a pre-halogenated (e.g., iodinated or brominated) derivative of 4-fluoro-2-isopropylaniline as the starting material.

Caption: Workflow for Sonogashira Coupling.

Materials:

Reagent/MaterialProportions (mol%)Example Amount
Iodo-4-fluoro-2-isopropylaniline derivative1.0 eq1.0 mmol
Terminal Alkyne1.5 eq1.5 mmol
PdCl₂(PPh₃)₂2 mol%0.02 mmol, 14 mg
Copper(I) Iodide (CuI)4 mol%0.04 mmol, 7.6 mg
Triethylamine (Et₃N)3.0 eq3.0 mmol, 0.42 mL
Anhydrous Tetrahydrofuran (THF)-5 mL

Step-by-Step Procedure:

  • To a Schlenk tube, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the iodo-4-fluoro-2-isopropylaniline derivative (1.0 mmol) and the terminal alkyne (1.5 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until completion as monitored by TLC.

  • Upon completion, dilute the reaction with diethyl ether and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

II. Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[5] The nucleophilicity of the nitrogen in 4-fluoro-2-isopropylaniline is somewhat attenuated by the electron-withdrawing fluorine and the steric bulk of the isopropyl group, which can make amide coupling challenging.[6] The use of appropriate coupling reagents is therefore crucial.

Caption: Workflow for Amide Bond Formation.

Materials:

Reagent/MaterialProportions (mol%)Example Amount
Carboxylic Acid1.0 eq1.0 mmol
4-Fluoro-2-isopropylaniline1.1 eq1.1 mmol, 169 mg
HATU1.2 eq1.2 mmol, 456 mg
N,N-Diisopropylethylamine (DIPEA)3.0 eq3.0 mmol, 0.52 mL
Anhydrous Dimethylformamide (DMF)-5 mL

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 mmol), HATU (456 mg, 1.2 mmol), and DIPEA (0.52 mL, 3.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-fluoro-2-isopropylaniline (169 mg, 1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide by flash chromatography or recrystallization.

III. Reductive Amination: Formation of Secondary Amines

Reductive amination is a versatile and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[7][8][9] For 4-fluoro-2-isopropylaniline, this reaction allows for the introduction of a variety of alkyl substituents on the nitrogen atom.

  • Reducing Agent: A mild reducing agent that selectively reduces the intermediate imine in the presence of the starting carbonyl compound is required. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less basic and more selective than sodium borohydride.[7]

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation, especially with less reactive ketones.

Caption: Workflow for Reductive Amination.

Materials:

Reagent/MaterialProportions (mol%)Example Amount
4-Fluoro-2-isopropylaniline1.0 eq1.0 mmol, 153 mg
Ketone1.2 eq1.2 mmol
Sodium triacetoxyborohydride (STAB)1.5 eq1.5 mmol, 318 mg
Acetic Acid (optional)0.1 eq0.1 mmol, 6 µL
Dichloromethane (DCM)-10 mL

Step-by-Step Procedure:

  • To a round-bottom flask, add 4-fluoro-2-isopropylaniline (153 mg, 1.0 mmol) and the ketone (1.2 mmol) in dichloromethane (10 mL).

  • If desired, add acetic acid (6 µL, 0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Summary of Reaction Conditions

The following table provides a comparative overview of the typical reaction conditions for the coupling reactions of 4-fluoro-2-isopropylaniline.

Reaction TypeCatalyst/ReagentBaseSolventTemperature (°C)
Buchwald-Hartwig Pd(OAc)₂ / Bulky Biarylphosphine LigandNaOtBu, K₃PO₄Toluene, Dioxane80 - 120
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMF25 - 60
Amide Coupling HATU, HOBt/EDCDIPEA, Et₃NDMF, DCM0 - 25
Reductive Amination Sodium Triacetoxyborohydride (STAB)(None required)DCM, DCE25

V. Conclusion

The strategic functionalization of 4-fluoro-2-isopropylaniline through various coupling reactions is a powerful approach in medicinal chemistry to generate novel molecular entities with potentially enhanced pharmacological properties. This application note has provided detailed, field-proven protocols for key transformations including Buchwald-Hartwig amination, Sonogashira coupling, amide bond formation, and reductive amination. By understanding the rationale behind the selection of reagents and conditions, researchers are better equipped to successfully implement and adapt these powerful synthetic tools in their drug discovery programs.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[10][11]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Copper-catalyzed fluoroalkylation of alkynes, and alkynyl & vinyl carboxylic acids with fluoroalkyl halides. Royal Society of Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • Cross-coupling strategies for aniline synthesis. ResearchGate. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. Available at: [Link]

  • Does aniline react with diazonium ions at C or N?. Chemistry Stack Exchange. Available at: [Link]

  • Chen, S., et al. (2019). Synthesis of tri(di)fluoroethylanilines via copper-catalyzed coupling reaction of tri(di)fluoroethylamine with (hetero)aromatic bromides. Organic & Biomolecular Chemistry, 17(45), 9799-9807. Available at: [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. Available at: [Link]

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. MDPI. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. National Institutes of Health. Available at: [Link]

  • General Organic Chemistry | Steric Hindrance | Diazo Coupling Reaction on Aniline. YouTube. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. National Institutes of Health. Available at: [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Available at: [Link]

  • Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Royal Society of Chemistry. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. ScienceDirect. Available at: [Link]

  • Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Royal Society of Chemistry. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Institutes of Health. Available at: [Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. Available at: [Link]

  • Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate. Available at: [Link]

  • On‐DNA Sonogashira coupling of representative alkynes with HP‐ArOFs‐1. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Royal Society of Chemistry. Available at: [Link]

  • Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay. National Institutes of Health. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Regioselective formation of 1,1-disubstituted allenylsilanes via cross-coupling reactions of 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne. PubMed. Available at: [Link]

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Application

using 4-Fluoro-2-isopropylaniline as an intermediate in sulfonamide synthesis

Application Note: High-Fidelity Sulfonylation of 4-Fluoro-2-isopropylaniline Executive Summary This guide details the synthetic utility and handling of 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9), a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sulfonylation of 4-Fluoro-2-isopropylaniline

Executive Summary

This guide details the synthetic utility and handling of 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9), a critical building block in the development of next-generation agrochemicals (herbicides) and kinase inhibitors (e.g., VEGFR/EGFR targets).[1]

While the 4-fluoro motif provides metabolic stability and modulated lipophilicity, the 2-isopropyl group introduces significant steric bulk ortho to the amine.[1] This steric hindrance, while beneficial for the final drug's binding selectivity, presents a kinetic barrier during sulfonylation. This protocol outlines an optimized "Steric-Bypass" methodology to ensure quantitative conversion without forcing conditions that degrade sensitive sulfonyl chlorides.[1]

Molecule Profile & Strategic Analysis

Target Intermediate: 4-Fluoro-2-isopropylaniline[1]

  • CAS: 1339874-93-9[1]

  • Structure: Primary aniline with an ortho-isopropyl group and para-fluorine.[1]

  • Distinction Alert: Do NOT confuse with N-isopropyl-4-fluoroaniline (CAS 70441-63-3), which is a secondary amine.[1] The reactivity profiles are distinct.[2][3]

Mechanistic Challenges:

  • Steric Shielding: The isopropyl group at the C2 position rotates out of the aromatic plane, partially blocking the trajectory of the electrophile (sulfonyl chloride) toward the nitrogen lone pair.

  • Electronic Modulation: The C4-fluorine atom is electron-withdrawing by induction (

    
    ) but donating by resonance (
    
    
    
    ).[1] In nucleophilic attack, the inductive effect slightly reduces the basicity of the amine (
    
    
    ~3.5–4.0), making it a weaker nucleophile than unsubstituted aniline.

Solution: Use of a nucleophilic catalyst (DMAP) to form a highly reactive N-sulfonylpyridinium intermediate, effectively "pulling" the hindered aniline into the reaction.

Experimental Protocol: Catalytic Sulfonylation

Objective: Synthesis of N-(4-fluoro-2-isopropylphenyl)benzenesulfonamide derivatives.

Reagents & Materials
ReagentEquiv.[4][5][6][7]RoleCritical Attribute
4-Fluoro-2-isopropylaniline 1.0SubstrateHigh Purity (>98%)
Aryl Sulfonyl Chloride 1.1–1.2ElectrophileFreshly distilled/recrystallized
Pyridine 3.0Base/SolventAnhydrous, stored over KOH
DMAP 0.1 (10 mol%)CatalystNucleophilic activator
DCM (Dichloromethane) Solvent0.2 M Conc.[1]Anhydrous (prevent hydrolysis)
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Cool the system to 0 °C using an ice/water bath. Rationale: Although the amine is hindered, sulfonyl chlorides are prone to hydrolysis. Low temperature protects the electrophile during initial mixing.

Step 2: Reactant Solubilization

  • Charge the RBF with 4-Fluoro-2-isopropylaniline (1.0 equiv) and DCM (anhydrous).[1]

  • Add Pyridine (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes to ensure homogeneity.

Step 3: Electrophile Addition

  • Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM.

  • Add this solution dropwise to the aniline mixture over 15–20 minutes.

  • Observation: A slight exotherm may occur.[1] A precipitate (pyridinium hydrochloride) may begin to form.

Step 4: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 4–6 hours .

  • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][8] The steric hindrance may require longer times (up to 12h) for bulky sulfonyl chlorides. If conversion is <50% after 4h, heat to mild reflux (40 °C).

Step 5: Quench & Workup

  • Quench the reaction by adding 1M HCl (aqueous) until pH < 2. Rationale: This converts excess pyridine/DMAP into water-soluble salts.[1]

  • Separate the organic layer.[4][5][7] Extract the aqueous layer 2x with DCM.

  • Wash combined organics with Saturated NaHCO₃ (to remove residual acid/sulfonyl chloride hydrolysis products) and then Brine .

  • Dry over Na₂SO₄ , filter, and concentrate in vacuo.

Step 6: Purification

  • Recrystallize from EtOH/Water or Heptane/EtOAc .[1]

  • Target Yield: 85–95%.[1]

Visualization: Reaction Logic & Pathway[1]

Diagram 1: Mechanistic Pathway & Steric Management

This diagram illustrates the role of DMAP in overcoming the steric barrier of the isopropyl group.

ReactionMechanism Aniline 4-Fluoro-2-isopropyl aniline (Sterically Hindered) TS Transition State (DMAP Displacement) Aniline->TS Slow Approach (Steric Drag) SulfonylCl Sulfonyl Chloride Intermediate N-Sulfonylpyridinium Salt (Activated Electrophile) SulfonylCl->Intermediate DMAP Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->TS Aniline Attack TS->DMAP Regeneration Product Sulfonamide Product TS->Product Elimination of DMAP-H+

Caption: The catalytic cycle uses DMAP to form a highly electrophilic intermediate, compensating for the aniline's steric hindrance.

Diagram 2: Purification Workflow

WorkupFlow RxnMix Crude Reaction Mixture (DCM, Pyridine, Product) AcidWash Add 1M HCl (pH < 2) RxnMix->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Pyridine-HCl, DMAP salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product in DCM) PhaseSep->OrgLayer Keep BaseWash Wash with Sat. NaHCO3 (Remove R-SO3H) OrgLayer->BaseWash DryConc Dry (Na2SO4) & Concentrate BaseWash->DryConc Cryst Recrystallization (EtOH/H2O) DryConc->Cryst

Caption: Optimized workup to remove pyridine and hydrolytic byproducts, ensuring high purity.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric bulk impeding attack.[1]Increase temperature to 40°C or switch solvent to Acetonitrile (higher polarity stabilizes TS).
Bis-sulfonylation Excess sulfonyl chloride.[1]Strictly control stoichiometry (1.05 equiv). The 2-isopropyl group usually prevents this naturally.[1]
Dark Coloration Oxidation of aniline.Ensure nitrogen atmosphere.[1][9] Use fresh aniline (distill if brown).
"Oiling Out" during Cryst. Impurities lowering MP.[1]Seed the solution with a pure crystal or use a slower cooling ramp.

References

  • National Institutes of Health (NIH). (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (Note: Reference for N-isopropyl isomer reactivity contrast). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Retrieved from [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Diazotization of 4-Fluoro-2-isopropylaniline

Abstract This document provides a detailed protocol for the diazotization of 4-Fluoro-2-isopropylaniline, a critical transformation in the synthesis of various high-value organic compounds. As a key building block, the c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the diazotization of 4-Fluoro-2-isopropylaniline, a critical transformation in the synthesis of various high-value organic compounds. As a key building block, the corresponding diazonium salt of 4-Fluoro-2-isopropylaniline serves as a versatile intermediate in the pharmaceutical and materials science industries. This guide delineates the reaction mechanism, provides a step-by-step experimental procedure, outlines crucial safety precautions, and discusses the subsequent utility of the synthesized diazonium salt in further chemical transformations. The causality behind each experimental choice is explained to provide researchers with a robust understanding of the process, ensuring reproducibility and safety.

Introduction: The Significance of Diazotization

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic organic chemistry.[1] The resulting diazonium group ([N₂]⁺) is an excellent leaving group, facilitating a wide array of nucleophilic substitution reactions that are otherwise challenging to achieve on an aromatic ring.[2] This versatility allows for the introduction of a diverse range of functional groups, including halogens, cyano, hydroxyl, and nitro groups.[2][3]

4-Fluoro-2-isopropylaniline is a valuable starting material due to the presence of both fluorine and isopropyl substituents. These groups can significantly influence the electronic and steric properties of a molecule, making it a desirable scaffold in drug discovery and the development of advanced materials. The successful diazotization of this aniline derivative opens the door to a multitude of synthetic possibilities.

The Underlying Chemistry: Mechanism of Diazotization

The diazotization reaction proceeds through a well-established multi-step mechanism.[4][5] The process is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][2][4]

The key steps are as follows:

  • Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[4][5]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-Fluoro-2-isopropylaniline) attacks the nitrosonium ion.[4][5]

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the stable aryl diazonium ion.[5]

Diazotization_Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2-4: Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (in situ) NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, - H₂O H2O H₂O Aniline 4-Fluoro-2-isopropylaniline N-Nitrosoamine N-Nitrosoamine Intermediate Aniline->N-Nitrosoamine + NO⁺ Diazohydroxide Diazohydroxide N-Nitrosoamine->Diazohydroxide Proton Transfer & Tautomerization Diazonium_Salt 4-Fluoro-2-isopropylbenzenediazonium Chloride Diazohydroxide->Diazonium_Salt + H⁺, - H₂O

Caption: Mechanism of Diazotization.

Detailed Experimental Protocol

This protocol is based on the "Direct Method" of diazotization, a standard and widely used procedure.[6]

Materials and Equipment
Reagent/Equipment Specification Supplier Notes
4-Fluoro-2-isopropylaniline98% purity or highere.g., Sigma-Aldrich, TCIStore under nitrogen.
Sodium Nitrite (NaNO₂)ACS reagent grade, ≥97%e.g., Fisher ScientificStore in a desiccator.
Hydrochloric Acid (HCl)Concentrated (37%)e.g., VWRHandle in a fume hood.
Distilled or Deionized WaterHigh purityLaboratory supply
IceLaboratory supply
Starch-Iodide PaperLaboratory supplyFor testing for excess nitrous acid.
Magnetic Stirrer with Stir BarFor vigorous stirring.
Beakers and Erlenmeyer FlasksAppropriate sizes
Graduated Cylinders
Dropping FunnelFor controlled addition of NaNO₂ solution.
Thermometer-10 to 110 °C range
Ice BathFor temperature control.
Step-by-Step Procedure

CAUTION: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Preparation of the Amine Solution:

    • In a 250 mL beaker, add 10.0 g (0.065 mol) of 4-Fluoro-2-isopropylaniline.

    • Carefully add 20 mL of concentrated hydrochloric acid and 50 mL of distilled water.

    • Stir the mixture. The aniline may not fully dissolve at this stage, forming a suspension.[6]

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.[1][2]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate 100 mL beaker, dissolve 4.7 g (0.068 mol) of sodium nitrite in 25 mL of distilled water.

    • Cool this solution in an ice bath.

  • Diazotization Reaction:

    • Slowly add the chilled sodium nitrite solution dropwise to the cold aniline suspension using a dropping funnel over a period of 30-45 minutes.[1]

    • Maintain vigorous stirring and ensure the temperature of the reaction mixture does not exceed 5 °C.[7][8] The formation of the diazonium salt is an exothermic process.[7]

    • A deepening of color is often an indication of successful diazotization.[6]

  • Monitoring the Reaction:

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes.

    • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

    • If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained. It is important to use only a stoichiometric amount of sodium nitrite, as excess can lead to unwanted side reactions.[8]

  • Use of the Diazonium Salt Solution:

    • The resulting solution contains the 4-Fluoro-2-isopropylbenzenediazonium chloride.[1] This solution should be kept cold and used immediately in subsequent reactions.[1][2] Diazonium salts are generally unstable and should not be isolated in a dry state unless specific stabilizing counter-ions are used, as they can be explosive.[1][5][9]

Diazotization_Workflow Start Start: 4-Fluoro-2-isopropylaniline Acid_Suspension Suspend in HCl/H₂O Start->Acid_Suspension Cooling_1 Cool to 0-5 °C Acid_Suspension->Cooling_1 Diazotization Slowly add NaNO₂ solution (maintain 0-5 °C) Cooling_1->Diazotization NaNO2_Prep Prepare cold NaNO₂ solution NaNO2_Prep->Diazotization Stirring Stir for 15-30 min Diazotization->Stirring Test Test with Starch-Iodide Paper Stirring->Test Product Product: 4-Fluoro-2-isopropylbenzenediazonium Chloride Solution Test->Product Use Use Immediately in Next Step Product->Use

Caption: Experimental Workflow for Diazotization.

Safety Precautions: Handling Diazonium Salts

Aryl diazonium salts are high-energy compounds and can be hazardous if not handled properly.[9]

  • Explosion Hazard: Solid diazonium salts, particularly with small counter-ions like chloride, are often shock-sensitive and can decompose violently upon heating or friction.[1][9][10][11] Therefore, it is strongly recommended to use the diazonium salt solution directly without isolating the solid.[5][9]

  • Temperature Control: Maintaining a low temperature (typically below 5 °C) is critical for the stability of the diazonium salt in solution.[2][8][12] Higher temperatures can lead to decomposition, releasing nitrogen gas and potentially forming hazardous byproducts like phenols.[2]

  • Quenching Excess Nitrous Acid: Any unreacted nitrous acid should be quenched before workup or disposal. This can be achieved by adding a small amount of urea or sulfamic acid.

  • Ventilation: The reaction generates nitrogen gas, so it is essential to perform the procedure in a well-ventilated fume hood to prevent pressure buildup.[8][12]

  • Handling: When handling solid diazonium salts (if isolation is absolutely necessary and with a stabilizing counter-ion like tetrafluoroborate), use a plastic spatula as metal can cause friction and initiate decomposition.[8][12] It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at a time.[9]

Characterization of the Diazonium Salt

While typically used in situ, the formation of the diazonium salt can be confirmed by several methods:

  • Azo Dye Formation: A simple and effective method is to couple a small aliquot of the diazonium salt solution with an electron-rich aromatic compound, such as 2-naphthol, in a basic solution.[7] The formation of a brightly colored azo dye provides strong evidence for the presence of the diazonium salt.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: The diazonium group exhibits a characteristic strong absorption band in the region of 2200-2300 cm⁻¹.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the aromatic region of the diazonium salt, although the instability of the compound can make this challenging.

Applications in Downstream Synthesis

The 4-Fluoro-2-isopropylbenzenediazonium salt is a versatile intermediate for introducing a variety of functional groups into the aromatic ring.[2]

Sandmeyer Reaction

The Sandmeyer reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt.[5][13]

  • For Chlorination: Treatment with copper(I) chloride (CuCl) will yield 1-chloro-4-fluoro-2-isopropylaniline.

  • For Bromination: Treatment with copper(I) bromide (CuBr) will yield 1-bromo-4-fluoro-2-isopropylaniline.

  • For Cyanation: Treatment with copper(I) cyanide (CuCN) will yield 4-fluoro-2-isopropylbenzonitrile.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a method for introducing a fluorine atom onto the aromatic ring.[14] This involves treating the diazonium salt with fluoroboric acid (HBF₄) to precipitate the more stable diazonium tetrafluoroborate salt.[5][14][15] Gentle heating of this isolated salt then yields the corresponding aryl fluoride.[5]

Other Transformations
  • Iodination: The diazonium group can be replaced by iodine by treatment with an aqueous solution of potassium iodide (KI).

  • Hydroxylation: Heating the diazonium salt solution in water leads to the formation of the corresponding phenol, 4-fluoro-2-isopropylphenol.[16]

  • Reduction (Deamination): The diazonium group can be replaced with a hydrogen atom by treatment with a reducing agent like hypophosphorous acid (H₃PO₂).[3][5]

Troubleshooting

Problem Possible Cause Solution
Reaction does not go to completion (negative starch-iodide test after full NaNO₂ addition).Insufficient NaNO₂.Add small, incremental amounts of NaNO₂ solution until the test is positive.
Low reaction temperature slowing the rate.Ensure the temperature is within the 0-5 °C range, not significantly lower.
Dark, tarry byproducts form.Temperature exceeded 5 °C, leading to decomposition.Improve cooling efficiency. Add NaNO₂ solution more slowly.
Localized "hot spots" due to poor stirring.Ensure vigorous and efficient stirring throughout the addition.
Low yield in subsequent reaction (e.g., Sandmeyer).Diazonium salt decomposed before use.Use the diazonium salt solution immediately after preparation. Ensure it is kept cold.
Incomplete diazotization.Verify the completion of the diazotization with the starch-iodide test.

Conclusion

The diazotization of 4-Fluoro-2-isopropylaniline is a robust and highly useful chemical transformation that provides access to a wide range of valuable substituted aromatic compounds. By carefully controlling the reaction conditions, particularly the temperature, and adhering to strict safety protocols, researchers can reliably generate the 4-Fluoro-2-isopropylbenzenediazonium salt for use in a multitude of synthetic applications. The insights and detailed protocol provided in this application note are intended to empower researchers to perform this reaction with confidence, precision, and a paramount focus on safety.

References

  • DTIC. New Diazo Process. Available from: [Link]

  • MDPI. Exploring Flow Procedures for Diazonium Formation. Available from: [Link]

  • Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Online Chemistry notes. Diazotization reaction: Mechanism and Uses. Available from: [Link]

  • International Journal of Scientific Research in Science and Technology. CHARACTERIZATION AND PREPARATION OF DIAZONIUM SALT BY USING IR, UV AND NMR SPCTRA. Available from: [Link]

  • UGC-Swayam. DIAZONIUM SALTS. Available from: [Link]

  • BYJU'S. Diazonium Salts Preparation. Available from: [Link]

  • PubMed Central. Exploring Flow Procedures for Diazonium Formation. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • ResearchGate. Structures, Stability, and Safety of Diazonium Salts | Request PDF. Available from: [Link]

  • NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. Available from: [Link]

  • ResearchGate. Exploring Flow Procedures for Diazonium Formation. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • ACS Publications. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available from: [Link]

  • ResearchGate. Synthesis of diazonium salts from aniline derivatives. Reagents and... Available from: [Link]

  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. Available from: [Link]

  • Wikipedia. Balz–Schiemann reaction. Available from: [Link]

  • Wikipedia. Diazonium compound. Available from: [Link]

  • CK-12 Foundation. Diazonium Salts. Available from: [Link]

  • ACS Publications. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available from: [Link]

  • ACS Publications. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Available from: [Link]

  • X (formerly Twitter). Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts. Available from: [Link]

  • Scientific Update. The Balz-Schiemann Reaction. Available from: [Link]

  • LinkedIn. The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts. Available from: [Link]

  • YouTube. Balz-Schiemann ipso-Substitution of Fluoride in a Diazonium Salt. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • YouTube. Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Available from: [Link]

  • PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • PubMed Central. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Available from: [Link]

  • Scribd. The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Available from: [Link]

Sources

Application

Application Note &amp; Protocols: Buchwald-Hartwig Amination with 4-Fluoro-2-isopropylaniline

Prepared by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of Hindered Anilines The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Hindered Anilines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This transformation has revolutionized drug discovery and materials science by enabling the coupling of amines with aryl halides and pseudohalides, a connection prevalent in countless active pharmaceutical ingredients and functional materials.[3][4]

While the scope of this reaction is vast, its application to sterically demanding substrates remains a significant challenge that requires careful consideration of catalyst systems and reaction parameters.[1][5] This guide focuses on a particularly challenging substrate: 4-Fluoro-2-isopropylaniline . This primary aniline presents a dual challenge:

  • Steric Hindrance: The ortho-isopropyl group significantly obstructs the nitrogen atom, impeding its approach to the palladium center and hindering the crucial reductive elimination step.[5][6]

  • Electronic Effects: The electron-withdrawing fluorine atom at the para-position decreases the nucleophilicity of the amine, potentially slowing the initial association with the catalyst.

This document provides a detailed examination of the mechanistic principles, key parameter selection, and robust experimental protocols necessary to successfully employ 4-fluoro-2-isopropylaniline in Buchwald-Hartwig amination reactions.

Mechanistic Rationale and Strategic Parameter Selection

A successful C–N coupling with a hindered substrate is not accidental; it is the result of rationally selecting each component of the reaction to favor the productive catalytic cycle and minimize off-cycle pathways.

The Catalytic Cycle: A Three-Step Dance

The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps, each with its own sensitivities to steric and electronic factors.[1][7][8]

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. Bulky, electron-rich ligands are crucial for promoting this step, especially with less reactive aryl chlorides.[3]

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine without causing substrate degradation.[3][9]

  • Reductive Elimination: This is the product-forming step where the C–N bond is formed, and the L-Pd(0) catalyst is regenerated. For sterically hindered substrates like 4-fluoro-2-isopropylaniline, this step is often rate-limiting and requires a catalyst system specifically designed to facilitate it.[3][8]

// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative Addition\nComplex\nL-Pd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; amido [label="Palladium-Amido\nComplex\nL-Pd(II)(Ar)(NHR')", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-NHR'\n(Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout center_node [shape=point, width=0, height=0, label=""]; arx_in [shape=point, width=0, height=0]; amine_in [shape=point, width=0, height=0]; base_in [shape=point, width=0, height=0];

// Edges pd0 -> ox_add [label=" Ar-X"]; ox_add -> amido [label=" + R'NH₂\n - HX (via Base)"]; amido -> pd0 [label=" Reductive\n Elimination"]; amido -> product [style=dashed, arrowhead=none];

// Positioning invisible nodes and connecting inputs {rank=same; pd0; center_node; amido} arx_in -> pd0 [label="Aryl Halide (Ar-X)"]; amine_in -> ox_add [label="Aniline (R'NH₂)"]; base_in -> amido [label="Base"];

} .enddot Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Selecting the Optimal Components

Catalyst & Ligand: The Key to Success

For hindered anilines, generic catalyst systems are prone to failure. The choice of ligand is the single most important factor for success.

  • Rationale: Highly hindered biaryl phosphine ligands are required.[3] Their bulkiness creates a wide "bite angle" that both stabilizes the monoligated Pd(0) species and, critically, promotes the difficult reductive elimination step by creating steric pressure at the metal center. Their electron-rich nature facilitates the initial oxidative addition.

  • Recommended Ligands: The Buchwald group has developed several generations of ligands tailored for challenging couplings. For hindered primary amines, the following are excellent starting points:

    • BrettPhos: Specifically designed for the arylation of primary amines and known for its high activity.[7][10]

    • RuPhos / XPhos: Highly general and robust ligands that are effective for a wide range of challenging substrates, including hindered anilines.[3]

  • Palladium Source (Pre-catalysts): To ensure the efficient formation of the active Pd(0) catalyst, using air-stable palladium pre-catalysts is highly recommended.[8] These complexes, such as the "G3" or "G4" palladacycles, rapidly and quantitatively generate the active L-Pd(0) species upon exposure to a base, leading to more reproducible results and lower catalyst loadings.[8][10]

Base Selection: Balancing Strength and Compatibility

The base facilitates the formation of the key palladium-amido intermediate.

  • Rationale: A strong, non-nucleophilic base is required to deprotonate the aniline once it coordinates to the palladium center.[8]

  • Recommended Bases:

    • Sodium tert-butoxide (NaOtBu): The most common and effective strong base for these couplings.

    • Lithium bis(trimethylsilyl)amide (LHMDS): An alternative strong base that can be effective, particularly when proton tolerance is needed.[7]

    • Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃): Weaker bases that can be used for substrates with base-sensitive functional groups.[7] However, for a challenging coupling like this, they will likely require higher temperatures and a more active catalyst system (e.g., BrettPhos-based) to achieve good conversion.

Solvent Choice: Ensuring Solubility and Stability

The solvent must solubilize all components of the reaction at the required temperature without interfering with the catalyst.

  • Rationale: Aprotic solvents are standard. The polarity can influence the solubility of the base and the stability of catalytic intermediates.[9]

  • Recommended Solvents:

    • Toluene: A common, non-polar solvent that works well for many systems.

    • Dioxane / Tetrahydrofuran (THF): Ethereal solvents are also highly effective. Note that 1,4-dioxane is under scrutiny for environmental and safety reasons, and alternatives should be considered where possible.[2][11]

    • tert-Amyl alcohol / CPME (Cyclopentyl methyl ether): Greener alternatives to traditional solvents that often show excellent performance.[8]

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques. Solvents should be anhydrous. All reagents should be handled in accordance with standard laboratory safety procedures.

Protocol 1: General Screening with a Robust Catalyst System

This protocol provides a reliable starting point for coupling 4-fluoro-2-isopropylaniline with a standard aryl bromide.

ParameterRecommendationJustification
Aryl Electrophile Aryl Bromide (e.g., 1-bromo-4-methoxybenzene)Aryl bromides offer a good balance of reactivity for initial screening.[8]
Aniline 4-Fluoro-2-isopropylaniline1.2 equivalents
Pd Pre-catalyst XPhos Pd G32 mol %
Ligand XPhos4 mol % (1:1 ratio with Pd metal)
Base Sodium tert-butoxide (NaOtBu)1.4 equivalents
Solvent Toluene0.2 M concentration relative to aryl halide
Temperature 100 °C

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the XPhos Pd G3 pre-catalyst (0.02 mmol), XPhos ligand (0.02 mmol, to bring total ligand to 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Adding Reactants: In the inert atmosphere, add the aryl bromide (1.0 mmol).

  • Adding Solvent and Aniline: Add toluene (5 mL), followed by 4-fluoro-2-isopropylaniline (1.2 mmol).

  • Reaction: Seal the vessel tightly, remove it from the glovebox (if used), and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: After cooling to room temperature, quench the reaction by adding 10 mL of water. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Activity Protocol for Challenging Couplings

This protocol utilizes a more specialized ligand system, ideal for maximizing yield with this hindered aniline or for coupling with less reactive aryl chlorides.

ParameterRecommendationJustification
Aryl Electrophile Aryl Chloride (e.g., 4-chlorobenzonitrile)Demonstrates efficacy with less reactive but more cost-effective coupling partners.
Aniline 4-Fluoro-2-isopropylaniline1.2 equivalents
Pd Pre-catalyst BrettPhos Pd G31.5 mol %
Base LHMDS (1.0 M in THF)1.5 equivalents
Solvent tert-Amyl alcohol0.2 M concentration
Temperature 110 °C

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube with a stir bar, add the BrettPhos Pd G3 pre-catalyst (0.015 mmol) and the aryl chloride (1.0 mmol).

  • Adding Solvent and Aniline: In the inert atmosphere, add tert-amyl alcohol (5 mL) and 4-fluoro-2-isopropylaniline (1.2 mmol).

  • Adding Base: Slowly add the LHMDS solution (1.5 mL of 1.0 M solution, 1.5 mmol).

  • Reaction: Seal the vessel and heat in a preheated oil bath at 110 °C with vigorous stirring for 12-24 hours.

  • Workup and Purification: Follow the same monitoring, workup, and purification steps as described in Protocol 1.

// Edges prep -> add_reagents; add_reagents -> heat; heat -> monitor; monitor -> heat [style=dashed, label="Continue if\nincomplete"]; monitor -> quench; quench -> extract; extract -> purify; purify -> analysis; } .enddot Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (O₂/moisture contamination).2. Insufficiently strong or old base.3. Temperature too low.4. Poor solubility of reagents.1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of pre-catalyst.2. Use a fresh, anhydrous bottle of NaOtBu or titrate LHMDS solution.3. Increase temperature in 10 °C increments.4. Screen alternative solvents (e.g., THF, t-Amyl alcohol).
Hydrodehalogenation of Aryl Halide Competing β-hydride elimination pathway.[1]This is more common with alkyl amines but can occur. Ensure a high-quality, bulky ligand like BrettPhos or XPhos is used to favor reductive elimination.
Reaction Stalls Catalyst inhibition or decomposition.Consider using a slightly higher catalyst loading (e.g., increase from 2 to 3 mol %). Ensure the starting materials are pure.
Inconsistent Results Variations in reagent quality or reaction setup.Use a pre-catalyst for consistency.[8] Ensure the base is finely powdered and well-mixed, as reactions can be sensitive to the physical properties of solid bases.[8]

References

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Verkade, J. G., et al. (2005). Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • CatSci Ltd. (n.d.). Technical Piece: Sighting Screen. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Kolanowski, J. L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2005). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

Sources

Method

Introduction: The Strategic Role of Fluorinated Anilines in Modern Agrochemicals

An in-depth guide to the synthesis, application, and analysis of agrochemicals derived from fluorinated aniline precursors. The introduction of fluorine into bioactive molecules can dramatically alter their physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis, application, and analysis of agrochemicals derived from fluorinated aniline precursors.

The introduction of fluorine into bioactive molecules can dramatically alter their physicochemical properties, often enhancing efficacy, metabolic stability, and target binding affinity.[1] 4-Fluoro-2-isopropylaniline and its structural isomers, such as 4-Fluoro-N-isopropylaniline, are not end-products themselves but rather pivotal chemical intermediates or building blocks in the synthesis of advanced agrochemicals.[2][3] Their primary and most commercially significant application is in the creation of a powerful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5]

The fluorinated aniline moiety provides a crucial structural anchor for these complex molecules, contributing to the precise three-dimensional shape required for potent biological activity. This guide provides a detailed overview of the application of these derivatives, focusing on the dominant fungicide class, and offers practical protocols for their synthesis and evaluation.

Core Application: Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The vast majority of agrochemicals derived from fluorinated anilines belong to the SDHI class of fungicides (FRAC Group 7).[6] These compounds are designed to interrupt the fungal respiration process, providing broad-spectrum control of devastating plant pathogens.

Mechanism of Action: Disrupting the Fungal Powerhouse

SDHI fungicides function by targeting and inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[5][7] This enzyme is a critical component of the Krebs cycle and cellular respiration, responsible for converting succinate to fumarate. By blocking this step, SDHIs effectively shut down the fungus's energy production, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth.[8][9][10] This targeted mode of action provides excellent preventative and, in some cases, curative activity against a wide array of fungal diseases.[11][12]

cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain cluster_Krebs Krebs Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- Proton_Gradient Proton Gradient ComplexI->Proton_Gradient ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ComplexIII->Proton_Gradient O2 O2 ComplexIV->O2 e- -> H2O ComplexIV->Proton_Gradient Succinate Succinate Succinate->ComplexII Oxidation SDHI SDHI Fungicide (e.g., Fluxapyroxad, Bixafen, Fluindapyr) Inhibition X SDHI->Inhibition Inhibition->ComplexII Binds to Ubiquinone Binding Site (Qp) ATP ATP (Energy) Inhibition->ATP Halts Energy Production Inhibition->Proton_Gradient Disrupts Gradient Formation ATP_Synthase ATP Synthase ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase

Caption: Mechanism of Action for SDHI Fungicides.
Key Commercialized SDHI Derivatives

Several highly effective commercial fungicides are synthesized using fluorinated aniline building blocks. These molecules, often belonging to the pyrazole-carboxamide chemical family, demonstrate the versatility of this structural motif.[13][14][15]

Active IngredientFRAC GroupKey Target PathogensExample Crops
Bixafen 7Septoria tritici, Rusts, FusariumCereals (Wheat, Barley), Canola
Fluxapyroxad 7Powdery Mildew, Rusts, Leaf SpotsCereals, Corn, Soybeans, Fruits, Vegetables
Fluindapyr 7Rusts, Powdery Mildew, Leaf SpotsRow Crops, Specialty Crops, Turf
Isoflucypram 7Septoria tritici, Yellow Rust, Brown RustCereals (Wheat)

Application Protocols

Protocol 1: Synthesis of a Key Intermediate: 4-Fluoro-N-isopropylaniline

Rationale: The synthesis of the final active ingredient is a multi-step process. A critical early step is the creation of the core substituted aniline. This protocol details the reductive amination of 4-fluoroaniline with acetone, a common and efficient method for producing the N-isopropyl derivative.[16][17] This intermediate is a direct precursor or structurally analogous to the building blocks used for many SDHI fungicides.[18]

Materials:

  • 4-fluoroaniline (99%)

  • Acetone (ACS grade)

  • Glacial Acetic Acid

  • Sodium borohydride (NaBH₄)

  • 50% Sodium hydroxide (NaOH) solution

  • Hexane

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL three-necked, round-bottomed flask

  • Mechanical stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 500 mL three-necked flask, combine 22.2 g (0.2 mol) of 4-fluoroaniline and 17.6 mL (0.24 mol) of acetone.

  • Solvent Addition: Add 120 mL of glacial acetic acid to dissolve the reactants.

  • Cooling: Place the flask in an ice bath and begin mechanical stirring. Cool the mixture to approximately 10°C.

  • Reduction: Slowly add 9.4 g (0.25 mol) of sodium borohydride in small portions (in batches). Causality: This portion-wise addition is critical to control the exothermic reaction and prevent the temperature from exceeding 20°C, which could lead to side reactions and reduced yield.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (approx. 20°C) for 45 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture into 500 mL of ice water. This step neutralizes any remaining reducing agent and precipitates the product.

  • Basification: Make the aqueous solution alkaline by slowly adding approximately 120 mL of 50% NaOH solution. Monitor the temperature and use an ice bath to keep it below 25°C. The product will separate as an organic layer. Trustworthiness: This step is self-validating; the formation of a distinct organic layer confirms the successful conversion of the water-soluble salt of the amine into its free base form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100 mL).

  • Washing: Combine the organic phases and wash with 100 mL of saturated sodium chloride solution to remove residual water and impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the final product, 4-Fluoro-N-isopropylaniline, as a liquid.[16][17]

cluster_synthesis Synthesis of 4-Fluoro-N-isopropylaniline A 1. Combine 4-fluoroaniline & Acetone in Acetic Acid B 2. Cool to 10°C in Ice Bath A->B C 3. Add NaBH₄ (in portions) B->C D 4. Stir at 20°C for 45 min C->D E 5. Quench in Ice Water D->E F 6. Basify with NaOH (<25°C) E->F G 7. Extract with Hexane F->G H 8. Wash, Dry, & Evaporate G->H I Final Product: 4-Fluoro-N-isopropylaniline H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-2-isopropylaniline Derivatives

Welcome to the technical support center for the synthesis of 4-Fluoro-2-isopropylaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-isopropylaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis and to provide actionable solutions for improving reaction yield and product purity. The methodologies and troubleshooting tips provided herein are based on established chemical principles and validated protocols.

Section 1: Troubleshooting Guide - Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and corrective actions.

Q1: My reductive amination of 4-fluoroaniline with acetone gives a low yield (<50%). What are the likely causes and how can I fix it?

A1: A low yield in this reaction is a common issue often stemming from suboptimal reaction conditions or inefficient workup. A typical procedure involves the reaction of 4-fluoroaniline and acetone in glacial acetic acid, followed by reduction with sodium borohydride, with reported yields around 71% under optimized conditions.[1][2] Let's break down the potential failure points.

Potential Cause 1: Inefficient Imine Formation The reaction proceeds via the formation of an intermediate imine, which is then reduced. The formation of this imine is an equilibrium-driven process.

  • Expert Recommendation: Ensure your acetone is anhydrous and used in a slight molar excess (e.g., 1.2 equivalents) to push the equilibrium towards the imine.[2] While glacial acetic acid acts as both solvent and catalyst, ensure it is also of high purity.

Potential Cause 2: Poor Temperature Control During Reduction The addition of sodium borohydride (NaBH₄) is highly exothermic, especially in an acidic medium.

  • Expert Recommendation: The addition of NaBH₄ should be done portion-wise while maintaining the internal reaction temperature below 20°C, ideally between 10-15°C, using an ice bath.[1][2] High temperatures can lead to the decomposition of the reducing agent and promote side reactions.

Potential Cause 3: Inefficient Workup and Extraction The final product is an amine, which will be protonated as an ammonium salt in the acidic reaction mixture. Failure to properly neutralize this salt will result in poor extraction into organic solvents.

  • Expert Recommendation: After the reaction, the mixture must be made strongly alkaline (pH > 10) by the dropwise addition of a strong base like 50% aqueous NaOH.[1][2] This deprotonates the anilinium salt, liberating the free amine for extraction. Crucially, this step should also be performed under cooling, keeping the temperature below 25°C to prevent any potential hydrolysis or degradation of the product.[2] Use an efficient extraction solvent like hexane or toluene.

Troubleshooting Logic for Reductive Amination

The following diagram outlines a logical workflow for troubleshooting low yields in the reductive amination synthesis of 4-Fluoro-2-isopropylaniline.

G start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Side Products Formed? start->cause2 cause3 Workup / Purification Loss? start->cause3 sol1a Verify Reagent Purity & Stoichiometry (Acetone: 1.2 eq, NaBH4: 1.25 eq) cause1->sol1a Check sol1b Monitor Reaction by TLC/GC-MS (Check for starting material) cause1->sol1b Verify sol2a Maintain Temperature < 20°C during NaBH4 addition cause2->sol2a Control sol2b Analyze Crude Mixture for Dialkylation or Byproducts cause2->sol2b Investigate sol3a Ensure pH > 10 before Extraction cause3->sol3a Confirm sol3b Perform Multiple Extractions (3x) cause3->sol3b Improve sol3c Optimize Distillation Conditions (Vacuum, Temperature) cause3->sol3c Refine

Caption: Troubleshooting workflow for low yield synthesis.

Q2: I am attempting a palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) to create a more complex derivative, but the reaction is sluggish or fails. Why?

A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but is highly sensitive to several factors.[3] Failure often points to issues with the catalyst system, substrate, or reaction environment.

Potential Cause 1: Inactive Catalyst The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. More importantly, the palladium center must be coordinated by an appropriate phosphine ligand to be effective.

  • Expert Recommendation: The choice of ligand is critical. For coupling with primary amines, sterically hindered, electron-rich ligands like BrettPhos are often effective.[4] Ensure the ligand is not degraded; store it under an inert atmosphere. The precatalyst, ligand, and base must be charged into the vessel under an inert atmosphere (e.g., in a glovebox) to prevent oxygen from deactivating the catalyst.

Potential Cause 2: Inappropriate Base or Solvent The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. Its strength and solubility can significantly impact the reaction rate.

  • Expert Recommendation: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Ensure it is fresh and has been handled under inert conditions. The solvent must be anhydrous and deoxygenated. Toluene or dioxane are typical choices.

Potential Cause 3: Poor Substrate Quality Aryl halides (Br, Cl) or triflates are used as electrophiles.[5][6] Impurities in either the aryl halide or the amine can poison the catalyst.

  • Expert Recommendation: Purify your starting materials immediately before use. For example, aryl halides can be filtered through a short plug of alumina, and amines can be distilled.

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most direct and scalable method for synthesizing the parent 4-Fluoro-2-isopropylaniline?

For lab-scale and pilot-plant scale, reductive amination of 4-fluoroaniline with acetone followed by reduction with sodium borohydride is a well-documented and reliable method.[1][2] It avoids the use of high pressures or specialized catalytic equipment. For industrial-scale production, direct alkylation of aniline with isopropanol over a solid catalyst at high temperatures might be considered for its atom economy, though this requires specialized reactors.[7]

Q2: Are there alternative reducing agents for the reductive amination step?

Yes. While sodium borohydride is cost-effective, other reagents can be used. Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent that can often be used in a one-pot fashion without the need to pre-form the imine. Catalytic hydrogenation (H₂, Pd/C) is another alternative, which is very clean but requires hydrogenation equipment.

Q3: How can I purify the final product effectively?

The product, 4-Fluoro-N-isopropylaniline, is a liquid.[1]

  • Vacuum Distillation: This is the most common and effective method. The reported boiling point is 40°C at 0.5 mmHg.[1][2]

  • Steam/Azeotropic Distillation: For related aniline derivatives, steam or azeotropic distillation has been used to purify the product from the reaction mixture, which can be particularly effective for removing non-volatile impurities.[7][8][9]

  • Chromatography: For small-scale synthesis or for producing highly pure derivatives, column chromatography on silica gel can be used, typically with a hexane/ethyl acetate solvent system.

Q4: My final product is dark, suggesting impurities. What causes this and how can I prevent it?

Anilines are susceptible to air oxidation, which forms colored impurities.

  • Prevention: Handle the material under an inert atmosphere (N₂ or Ar) whenever possible, especially during purification and storage. Use deoxygenated solvents for workup and chromatography.

  • Remediation: If the product is dark, you can try re-distilling it or filtering a solution of the product through a small plug of activated carbon or alumina to remove some colored impurities. Store the final product in a dark bottle, under an inert atmosphere, and in a refrigerator or freezer.[10]

Section 3: Optimized Protocols & Methodologies
Protocol 1: Synthesis of 4-Fluoro-N-isopropylaniline via Reductive Amination

This protocol is adapted from established literature procedures.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-fluoroaniline (0.2 mol), acetone (0.24 mol), and glacial acetic acid (120 mL).

  • Cooling: Cool the stirred solution to approximately 10°C using an ice bath.

  • Reduction: Add sodium borohydride (0.25 mol) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 20°C for 30 minutes, then at room temperature for an additional hour.

  • Quenching: Pour the reaction mixture slowly into 500 mL of ice water with stirring.

  • Basification: Make the aqueous solution alkaline (pH > 10) by the slow, dropwise addition of 50% aqueous NaOH solution. Maintain the temperature below 25°C during this process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting liquid by vacuum distillation (B.P. 40°C / 0.5 mm Hg) to yield the final product.

Workflow for Buchwald-Hartwig Amination

The following diagram illustrates the key steps and considerations for setting up a successful Buchwald-Hartwig amination reaction.

G cluster_prep Inert Atmosphere Preparation (Glovebox) cluster_reaction Reaction Assembly cluster_run Execution & Monitoring prep1 Charge Pd Precatalyst prep2 Add Phosphine Ligand prep1->prep2 prep3 Add Anhydrous Base (e.g., NaOtBu) prep2->prep3 reac1 Add Anhydrous, Degassed Solvent (e.g., Toluene) reac2 Add Aryl Halide / Triflate reac1->reac2 reac3 Add Amine reac2->reac3 run1 Heat Reaction to Target Temperature (e.g., 80-110 °C) run2 Monitor Progress by TLC / GC-MS / LC-MS run1->run2 cluster_prep cluster_prep cluster_prep->reac1 cluster_reaction cluster_reaction cluster_reaction->run1

Caption: General workflow for Buchwald-Hartwig amination.

Data Summary Table
ParameterReductive AminationBuchwald-Hartwig Amination
Key Reagents 4-Fluoroaniline, Acetone, NaBH₄Aryl Halide, Amine, Pd Catalyst, Ligand, Base
Typical Solvents Glacial Acetic AcidToluene, Dioxane
Temperature 10-25°C80-110°C
Atmosphere Air (initially), then ventedInert (N₂ or Ar)
Pros Cost-effective, simple setupBroad substrate scope, high functional group tolerance
Cons Limited to specific structuresRequires inert conditions, expensive catalysts/ligands
References
  • Synthesis of 4-Fluoro-N-isopropylaniline. PrepChem.com. [Link]

  • Synthesis of p-isopropylaniline. ResearchGate. [Link]

  • Purification method of 4-fluoro-2-methoxyaniline.
  • Improvement for production process for isopropyl aniline.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Center for Biotechnology Information (PMC). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Halogenation of 4-Fluoro-2-isopropylaniline

Welcome to our dedicated technical support center for chemists, researchers, and process development scientists. This guide provides in-depth troubleshooting advice for managing and mitigating side reactions during the h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists, researchers, and process development scientists. This guide provides in-depth troubleshooting advice for managing and mitigating side reactions during the halogenation of 4-fluoro-2-isopropylaniline, a critical intermediate in pharmaceutical and agrochemical synthesis. As your Senior Application Scientist, I will walk you through common challenges, their mechanistic origins, and field-proven strategies to optimize your reaction outcomes.

Introduction to the Challenges

The halogenation of 4-fluoro-2-isopropylaniline is a classic electrophilic aromatic substitution. However, the aniline moiety is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[1][2] This high reactivity, while beneficial for the desired transformation, is also the primary source of several challenging side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Troubleshooting Guide & FAQs

Question 1: I'm observing significant amounts of di- and even tri-halogenated products. How can I improve the selectivity for mono-halogenation?

This is the most common issue encountered during the halogenation of anilines and is a direct consequence of the strong electron-donating nature of the amino group, which makes the product even more reactive than the starting material.[2][3]

Root Cause Analysis:

The -NH₂ group is a potent ortho, para-director and a strong activator of the benzene ring for electrophilic aromatic substitution.[1] Once the first halogen is introduced, the ring remains highly activated, leading to subsequent halogenation at other available ortho and para positions.

Troubleshooting Strategies:

  • Reversible Amide Protection: The most effective and widely adopted strategy is to temporarily "tame" the activating effect of the amino group by converting it to an amide.[2][3][4] Acetylation is a common choice. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, thus reducing its ability to activate the aromatic ring.[2]

    • Experimental Protocol: Acetylation of 4-Fluoro-2-isopropylaniline

      • Dissolve 4-fluoro-2-isopropylaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Add a base, such as pyridine or triethylamine, to scavenge the HCl produced.

      • Cool the mixture in an ice bath to 0-5 °C.

      • Slowly add one equivalent of acetyl chloride or acetic anhydride.

      • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

      • Perform an aqueous workup to remove the base and any water-soluble byproducts.

      • The resulting N-(4-fluoro-2-isopropylphenyl)acetamide can then be halogenated with much greater control.

      • The acetyl group can be readily removed post-halogenation by acid or base hydrolysis to yield the desired mono-halogenated product.

  • Control of Reaction Conditions:

    • Low Temperature: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can help to improve selectivity by reducing the overall reaction rate.[5]

    • Stoichiometry: Use of a slight excess of the aniline or precisely one equivalent of the halogenating agent can help minimize over-halogenation.

    • Slow Addition: Adding the halogenating agent slowly to the reaction mixture ensures that its concentration remains low, which can favor mono-substitution.

Question 2: My reaction mixture is turning dark, and I'm getting a lot of tar-like material. What is causing this, and how can I prevent it?

The formation of dark, insoluble materials is often indicative of oxidation of the aniline substrate or product.[3][6]

Root Cause Analysis:

Anilines are electron-rich and can be easily oxidized, especially by strong halogenating agents or under acidic conditions. The resulting radical cations can couple to form colored, polymeric materials.[6] Certain halogenating agents, or impurities within them, can initiate these oxidation pathways.

Troubleshooting Strategies:

  • Choice of Halogenating Agent:

    • For bromination, consider using N-bromosuccinimide (NBS) instead of Br₂. NBS is a milder source of electrophilic bromine and can lead to cleaner reactions.

    • For chlorination, N-chlorosuccinimide (NCS) is a good alternative to Cl₂ gas or hypochlorite solutions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation, especially if the reaction is sensitive to oxygen.

  • Solvent Selection: The choice of solvent can influence the stability of reactive intermediates. Aprotic solvents like THF or dichloromethane are generally preferred.[5]

  • Purification of Reagents: Ensure that your halogenating agents are pure and free from acidic impurities that can catalyze decomposition.

Question 3: I'm seeing an unexpected isomer in my product mixture. How can I control the regioselectivity?

The directing effects of the substituents on the ring determine the position of halogenation. In 4-fluoro-2-isopropylaniline, the powerful -NH₂ group is the primary director.

Root Cause Analysis:

The -NH₂ group directs ortho and para to itself. Since the para position is blocked by the fluorine atom, halogenation is expected to occur at the positions ortho to the amino group (positions 3 and 5). The isopropyl group at position 2 will sterically hinder attack at position 3, making position 5 the most likely site of halogenation. However, changes in reaction conditions can sometimes lead to the formation of other isomers.

Troubleshooting Workflow:

G cluster_0 Problem: Unexpected Isomer Formation cluster_1 Analysis cluster_2 Solution Pathways start Unexpected Isomer Detected check_sterics Consider Steric Hindrance (-NH2 vs -iPr) start->check_sterics check_electronics Evaluate Electronic Effects (-NH2 vs -F) start->check_electronics check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) start->check_conditions amide_protection Utilize Amide Protection (e.g., Acetylation) check_sterics->amide_protection If sterics are the issue blocking_group Consider a Reversible Blocking Group check_electronics->blocking_group If electronics are complex optimize_conditions Systematically Vary Reaction Parameters check_conditions->optimize_conditions If conditions are suboptimal

Caption: Troubleshooting workflow for addressing unexpected isomer formation.

Detailed Strategies:

  • Amide Protection: As mentioned previously, converting the amino group to an amide will alter its directing strength and increase steric bulk, which can significantly enhance regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, in some cases, affect the isomeric ratio of the products. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile).

  • Lewis Acid Catalysts: While typically not required for highly activated anilines, in some cases, a mild Lewis acid might be used with a less reactive halogenating agent to improve selectivity. However, be aware that Lewis acids can complex with the aniline nitrogen, deactivating the ring.[4]

Question 4: I suspect N-halogenation is occurring. How can I confirm this and prevent it?

N-halogenation, the formation of a bond between the nitrogen and the halogen, is a potential side reaction, especially with certain halogenating agents.[7]

Root Cause Analysis:

The lone pair of electrons on the aniline nitrogen is nucleophilic and can attack the electrophilic halogen. This is often a reversible process, and the N-halo intermediate can sometimes rearrange to the ring-halogenated product. However, it can also be a stable byproduct under certain conditions.

Troubleshooting Strategies:

  • Reaction in an Acidic Medium: Performing the halogenation in the presence of a non-nucleophilic acid (e.g., acetic acid) can protonate the amino group to form the anilinium ion. The -NH₃⁺ group is a deactivating, meta-directing group, which will prevent N-halogenation and slow down the ring halogenation. This can be a useful strategy if over-halogenation and oxidation are also issues.

  • Choice of Halogenating Agent: Some halogenating agents have a higher propensity for N-halogenation than others. If you suspect this is an issue, try switching to a different source of electrophilic halogen.

  • Analytical Confirmation: N-halogenated anilines can often be detected by LC-MS, as they will have the same mass as the desired ring-halogenated product. Their fragmentation patterns in MS/MS may differ. ¹H NMR can also be useful, as the N-H proton signal will disappear upon N-halogenation.

Summary of Key Parameters and Recommended Adjustments

Side ReactionPrimary CauseRecommended Solution(s)Key Parameters to Adjust
Over-halogenation High ring activation by -NH₂ group[2][3]Amide protection, low temperatureStoichiometry, temperature, rate of addition
Oxidation/Decomposition Electron-rich nature of aniline[6]Milder halogenating agent (NBS, NCS), inert atmosphereChoice of halogenating agent, reaction atmosphere
Poor Regioselectivity Competing directing effects, stericsAmide protection, solvent screeningSolvent polarity, temperature
N-Halogenation Nucleophilicity of the amino nitrogen[7]Reaction in acidic medium, amide protectionpH of the reaction medium

Visualizing the Core Strategy: Amide Protection

The central strategy to overcome most of the challenges in aniline halogenation is the use of a protecting group. The following diagram illustrates this concept.

G start 4-Fluoro-2-isopropylaniline (Highly Activated) protected N-(4-fluoro-2-isopropylphenyl)acetamide (Moderately Activated) start->protected Acetylation halogenated Halogenated Acetanilide (Controlled Reaction) protected->halogenated Halogenation deprotected Mono-halogenated 4-Fluoro-2-isopropylaniline (Desired Product) halogenated->deprotected Hydrolysis

Sources

Troubleshooting

purification methods for 4-Fluoro-2-isopropylaniline from reaction mixtures

[1][2] Critical Disambiguation & Molecule Identity Before proceeding, verify your target molecule.[1] There is a frequent nomenclature confusion in this chemical space between ring-substituted and nitrogen-substituted is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Critical Disambiguation & Molecule Identity

Before proceeding, verify your target molecule.[1] There is a frequent nomenclature confusion in this chemical space between ring-substituted and nitrogen-substituted isomers.

FeatureTarget Molecule Common Confusion
Name 4-Fluoro-2-isopropylaniline 4-Fluoro-N-isopropylaniline
Structure Isopropyl group on Ring (C2) Isopropyl group on Nitrogen
CAS 1339874-93-9 70441-63-3
Primary Use Pharma intermediate (Sulfonamides)Herbicide intermediate (Flufenacet)
Basicity Primary Amine (pKb ~10)Secondary Amine

This guide strictly addresses the purification of the ring-substituted primary amine (CAS 1339874-93-9).[2][1]

Troubleshooting & FAQs

Q1: My product turns dark brown/red upon standing. Is it decomposing?

Diagnosis: Oxidative degradation.[2][1] Mechanism: Like most anilines, 4-Fluoro-2-isopropylaniline is susceptible to air oxidation, forming quinone-imine type impurities which are highly colored even in trace amounts.[2][1] Solution:

  • Immediate: Perform a rapid filtration through a short plug of silica gel or activated charcoal to remove colored oligomers.[1]

  • Prevention: Store under Argon/Nitrogen at 2–8°C. Add a trace of reducing agent (e.g., sodium bisulfite) during the aqueous workup if the problem persists.

Q2: I have significant unreacted nitro precursor (4-fluoro-2-isopropylnitrobenzene). How do I remove it without a column?

Diagnosis: Incomplete reduction. Solution: Use Acid-Base Extraction (Chemoselective Partitioning) .[2][1]

  • The aniline is basic and will protonate in dilute HCl, becoming water-soluble.[1]

  • The nitro impurity is neutral and remains in the organic layer.[1]

  • See Section 3 for the detailed protocol.

Q3: Distillation is yielding a mixture of isomers.[2] Why?

Diagnosis: Close-boiling regioisomers.[2][1] Context: If you synthesized this via nitration of 1-fluoro-3-isopropylbenzene, you likely have the ortho-isomer (2-fluoro-4-isopropylaniline) or other positional isomers.[2][1] Solution:

  • Boiling Point Overlap: The boiling points of these isomers are likely within 2–5°C of each other (approx. 220–230°C at atm).[1] Simple distillation will fail.[1]

  • Remedy: Use a high-efficiency fractionating column (Vigreux or Spinning Band) under high vacuum (<1 mmHg).[2][1] If separation is poor, switch to Flash Column Chromatography (Hexane/EtOAc gradient).[1]

Q4: My yield is lower than expected after acid-base extraction.

Diagnosis: Amphiphilic loss or salt solubility. Mechanism: The isopropyl group increases lipophilicity.[1] The hydrochloride salt of this aniline may have significant solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate, preventing it from fully partitioning into the aqueous phase.[1] Solution:

  • Use 1M - 2M HCl (aqueous) for extraction.[2][1] Avoid using brine during the acid wash step as it pushes the salt back into the organic phase ("Salting out" effect reversed).[1]

  • Use Diethyl Ether or Hexane as the organic solvent for the impurity wash, as the aniline salt is least soluble in these.[1]

Detailed Purification Protocols

Method A: Chemoselective Acid-Base Extraction (Recommended)

Best for: Removing non-basic impurities (Nitro precursors, hydrocarbons, catalysts).[2][1]

Workflow Diagram:

AcidBaseExtraction Start Crude Reaction Mixture (Aniline + Nitro + Solvents) Dissolve Dissolve in Organic Solvent (Et2O or Toluene preferred) Start->Dissolve AcidWash Extract with 2M HCl (aq) Dissolve->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer1 Organic Layer (Contains Nitro/Neutral Impurities) Separation1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Aniline-HCl Salt) Separation1->AqLayer1 Product Salt Discard Discard Organic Layer (Or recover precursor) OrgLayer1->Discard Basify Basify Aqueous Layer (Add 6M NaOH to pH > 12) AqLayer1->Basify Extract2 Extract with DCM or EtOAc Basify->Extract2 Separation2 Phase Separation Extract2->Separation2 AqLayer2 Aqueous Layer (Waste) Separation2->AqLayer2 OrgLayer2 Organic Layer (Purified Aniline Free Base) Separation2->OrgLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Final Pure 4-Fluoro-2-isopropylaniline Dry->Final

Caption: Chemoselective isolation workflow exploiting the basicity of the aniline nitrogen.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in Diethyl Ether or Toluene (10 mL per gram of crude). Note: Avoid DCM in the first step if possible, as aniline salts can be soluble in wet DCM.[1]

  • Acid Extraction: Extract the organic phase with 2M HCl (3 x volumes).

    • Checkpoint: The product is now in the aqueous phase (as the hydrochloride salt).[1] The organic phase contains unreacted nitro compounds.[1]

  • Wash: (Optional) Wash the combined acidic aqueous layer once with a small volume of fresh ether to remove entrained neutrals.[1]

  • Basification: Cool the aqueous layer on ice (exothermic). Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.[1]

  • Re-extraction: Extract the basic aqueous mixture with DCM or Ethyl Acetate (3 x volumes).

  • Drying: Dry combined organics over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure.

Method B: Vacuum Distillation (Scale-Up)

Best for: Large scale (>50g) and separating isomers.[2][1]

  • Estimated Boiling Point: ~105–110°C at 5 mmHg (Extrapolated from 2-isopropylaniline BP of 226°C atm).[2][1]

  • Equipment: Short-path distillation head or Vigreux column.

  • Procedure:

    • Degas the crude oil under vacuum for 10 mins before heating.

    • Heat oil bath to ~130°C.

    • Collect the main fraction.[1] Discard the "forerun" (solvent/lower boiling isomers).[1]

    • Caution: Do not overheat the pot residue (>180°C) to prevent thermal decomposition.

Physical Properties & Data[1][2][3][4][5][6][7][8]

PropertyValueNotes
Molecular Formula

Molecular Weight 153.20 g/mol
Physical State Liquid (at RT)May crystallize if highly pure and stored cold.[2][1]
Boiling Point ~225°C (atm)Estimated based on 2-isopropylaniline.[2][1]
pKa (Conjugate Acid) ~4.0 - 4.5Fluorine (EWG) lowers basicity vs. aniline (4.6).[2][1]
Density ~1.05 - 1.10 g/mLDenser than water?[2][1] Borderline. Check phases carefully.

Method Selection Guide

Use this decision tree to select the optimal purification strategy for your specific batch.

MethodSelection Start Impurity Profile? Nitro Unreacted Nitro Precursor Start->Nitro Isomer Regioisomers (e.g., 2-F-4-iPr) Start->Isomer Color Dark Color (Oxidation) Start->Color Method1 Acid-Base Extraction Nitro->Method1 Method2 Fractional Distillation or Column Chromatography Isomer->Method2 Method3 Charcoal Filtration or Silica Plug Color->Method3

Caption: Decision matrix for selecting purification method based on impurity type.

References

  • ChemicalBook. (2023).[1] 4-Fluoro-N-isopropylaniline vs 4-Fluoro-2-isopropylaniline. Retrieved from (Note: Used for disambiguation of CAS 70441-63-3 vs target).[2][1]

  • PubChem. (2023).[1] 2-Isopropylaniline Properties. National Library of Medicine.[1] Retrieved from (Note: Used as reference standard for boiling point estimation).[1]

  • Google Patents. (2019).[1] WO2019008025A1 - Novel sulfonamide carboxamide compounds.[2][1] Retrieved from (Note: Cites 4-fluoro-2-isopropylaniline as a specific intermediate).[2][1]

  • Sigma-Aldrich. (2023).[2][1] 4-Fluoroaniline Physical Properties. Retrieved from (Note: Used for pKa and density comparative analysis).[2][1]

Sources

Optimization

stability of 4-Fluoro-2-isopropylaniline under oxidative conditions

Welcome to the technical support center for 4-Fluoro-2-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-2-isopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of 4-Fluoro-2-isopropylaniline under oxidative conditions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction to the Oxidative Stability of 4-Fluoro-2-isopropylaniline

4-Fluoro-2-isopropylaniline, like many aniline derivatives, is susceptible to oxidation. The electron-donating nature of the amino group makes the aromatic ring electron-rich and thus prone to oxidation by various agents, including atmospheric oxygen.[1] This degradation can be accelerated by factors such as exposure to light and elevated temperatures.[2] The oxidation process can lead to the formation of colored impurities, including nitroso, nitro, and polymeric compounds, which can compromise the purity of the material and the outcome of subsequent reactions.[2][3] Understanding and mitigating these degradation pathways is crucial for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-brown 4-Fluoro-2-isopropylaniline has turned dark brown or black. What is happening?

A1: The discoloration of your 4-Fluoro-2-isopropylaniline is a strong indicator of oxidation.[1] Anilines are known to form highly colored impurities upon oxidation, which can include polymeric species (polyaniline), nitrobenzene, and benzoquinones.[1] This process is often initiated by exposure to atmospheric oxygen and can be catalyzed by light and heat.[2]

Q2: How should I properly store 4-Fluoro-2-isopropylaniline to prevent oxidation?

A2: To maintain the purity of 4-Fluoro-2-isopropylaniline, proper storage is critical. The following conditions are recommended:

  • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to displace oxygen.[2]

  • Refrigeration: Keep the material at low temperatures (2-8 °C is often recommended) to slow down the rate of chemical degradation.[2]

  • Protection from Light: Use amber-colored vials or store the container in a dark place to prevent light-catalyzed oxidation.[2]

  • Tight Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[2]

Q3: Can I use antioxidants to prevent the degradation of 4-Fluoro-2-isopropylaniline?

A3: While antioxidants are used in some industrial applications, adding them to a high-purity research chemical is generally not recommended as it introduces impurities into your starting material. The most effective strategy for preventing oxidation in a laboratory setting is the rigorous exclusion of oxygen.[2]

Q4: I am running a reaction with 4-Fluoro-2-isopropylaniline and an oxidizing agent, but I am getting a complex mixture of products. What could be the cause?

A4: The oxidation of anilines can be non-selective, leading to a variety of products. Strong oxidizing agents like potassium permanganate or dichromates can lead to multiple oxidation products, including nitrobenzene, azoxybenzene, and even ring-opened products under harsh conditions.[3][4] The reaction conditions, such as pH and temperature, can also significantly influence the product distribution. To achieve a selective oxidation, it is often necessary to carefully control the reaction conditions and choose a milder, more selective oxidizing agent.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Reaction solution turns dark immediately upon adding an oxidizing agent. The oxidizing agent is too strong or the reaction is too exothermic.1. Choose a Milder Oxidant: Consider using milder oxidizing agents like hydrogen peroxide with a suitable catalyst.[5][6][7] 2. Control Temperature: Run the reaction at a lower temperature to control the reaction rate. 3. Slow Addition: Add the oxidizing agent slowly to the solution of 4-Fluoro-2-isopropylaniline.
Low yield of the desired product in an oxidation reaction. 1. Over-oxidation of the starting material. 2. Degradation of the starting material before the reaction.1. Monitor the Reaction: Use techniques like TLC or HPLC to monitor the reaction progress and stop it once the starting material is consumed. 2. Check Starting Material Purity: Ensure the 4-Fluoro-2-isopropylaniline has not degraded during storage. If it is discolored, consider purifying it before use.
Formation of polymeric material (a solid, insoluble mass). Radical polymerization initiated by the oxidant.1. Use a Radical Scavenger: In some cases, the addition of a radical scavenger may help, but this can complicate the reaction mixture. 2. Change Solvent: The choice of solvent can influence the reaction pathway.
Inconsistent reaction outcomes. Variability in the quality of the starting material or reaction setup.1. Standardize Handling: Always handle 4-Fluoro-2-isopropylaniline under an inert atmosphere. 2. Use Fresh Solvents: Ensure solvents are dry and free of peroxides.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Fluoro-2-isopropylaniline

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[8][9][10]

Objective: To identify potential degradation products of 4-Fluoro-2-isopropylaniline under oxidative stress.

Materials:

  • 4-Fluoro-2-isopropylaniline

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-Fluoro-2-isopropylaniline in acetonitrile at a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is your time-zero control.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots of the stressed sample at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Analysis:

    • Immediately dilute the aliquots to a final concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

    • Analyze the control and stressed samples by HPLC. A typical starting method would be a C18 column with a gradient elution of acetonitrile and water. Monitor at a wavelength where the parent compound and potential impurities absorb, for instance, 190 nm.[11]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Protocol 2: Handling and Dispensing 4-Fluoro-2-isopropylaniline under Inert Atmosphere

Objective: To prevent oxidative degradation of 4-Fluoro-2-isopropylaniline during handling.

Materials:

  • Schlenk flask or a flask with a septum

  • Nitrogen or argon gas source with a bubbler

  • Syringes and needles

  • Degassed solvent

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried and cooled under a stream of inert gas.

  • Inerting the Flask: Place the required amount of 4-Fluoro-2-isopropylaniline in the flask and seal it. Purge the flask with the inert gas for several minutes.

  • Solvent Addition: If making a solution, use a solvent that has been previously degassed (e.g., by sparging with nitrogen or by freeze-pump-thaw cycles). Add the solvent to the flask via a cannula or a syringe.

  • Dispensing: If you need to dispense a portion of the material or solution, use a syringe to withdraw the desired amount while maintaining a positive pressure of inert gas in the flask.

Visualizing Degradation Pathways

The oxidation of 4-Fluoro-2-isopropylaniline can proceed through several potential pathways, leading to a variety of products. The following diagram illustrates a plausible simplified degradation pathway based on known aniline chemistry.

OxidationPathway cluster_0 Initial Reactant cluster_1 Oxidation Products A 4-Fluoro-2-isopropylaniline B Nitroso Intermediate A->B Mild Oxidation (e.g., H₂O₂) E Polymeric Products A->E Radical Polymerization C Nitro Product B->C Further Oxidation D Azoxy Dimer B->D Condensation

Caption: Plausible oxidative degradation pathways of 4-Fluoro-2-isopropylaniline.

Troubleshooting Workflow

When encountering issues with the stability of 4-Fluoro-2-isopropylaniline, a systematic approach to troubleshooting can help identify the root cause.

TroubleshootingWorkflow start Problem Observed: Discoloration or Unexpected Reaction Outcome check_storage Review Storage Conditions: - Inert Atmosphere? - Refrigerated? - Protected from Light? start->check_storage improper_storage Action: Purify Material and Implement Proper Storage Protocol check_storage->improper_storage No check_handling Review Handling Procedure: - Exposed to Air During Use? check_storage->check_handling Yes end_node Problem Resolved improper_storage->end_node improper_handling Action: Implement Inert Atmosphere Techniques for Handling check_handling->improper_handling Yes check_reaction Review Reaction Conditions: - Oxidant too strong? - Temperature too high? - Air in reaction? check_handling->check_reaction No improper_handling->end_node improper_reaction Action: Modify Protocol - Milder Oxidant - Lower Temperature - Degas Solvents check_reaction->improper_reaction Yes check_reaction->end_node No improper_reaction->end_node

Caption: Decision workflow for troubleshooting stability issues with 4-Fluoro-2-isopropylaniline.

References

  • Wikipedia. (n.d.). Aniline. [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • Turhan, K., et al. (2010). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 22(5), 3451-3461. [Link]

  • Poukens, A., et al. (2017). Organocatalytic oxidation of substituted anilines to azoxybenzenes and nitro compounds: mechanistic studies excluding the involvement of a dioxirane intermediate. Green Chemistry, 19(21), 5144-5150. [Link]

  • ACS Omega. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Baertschi, S. W., et al. (2009). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology, 33(2), 48-54. [Link]

  • Delpivo, C. (2022). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Beilstein, J. (2021). Quantification of aniline and N-methylaniline in indigo. Beilstein Journal of Organic Chemistry, 17, 2697-2705. [Link]

Sources

Troubleshooting

overcoming steric hindrance in 2-isopropyl substituted anilines

Technical Support Center: Overcoming Steric Hindrance in 2-Isopropyl Anilines Case ID: #ISO-2-NH2-STERIC Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Isopropyl Anilines

Case ID: #ISO-2-NH2-STERIC Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "2-Isopropyl Wall"

Welcome to the technical support hub for 2-isopropyl aniline (2-aminocumene) chemistry. If you are here, you have likely encountered stalled reactions, poor yields, or recovered starting material.

The Root Cause: The isopropyl group at the ortho position (C2) creates a massive steric blockade. Unlike a methyl group (o-toluidine), the isopropyl group has rotational freedom that effectively shields the nitrogen lone pair from nucleophilic attack and disrupts the planar geometry required for conjugation. This "2-Isopropyl Wall" prevents standard reagents (HATU, aldehydes, Pd-catalysts) from approaching the amine center, necessitating high-energy or specific-geometry protocols.

Module 1: Amide Bond Formation (The Acylation Blockade)

User Issue: "Standard HATU/EDC coupling yields <10% product. The reaction stalls at the active ester intermediate."

Technical Analysis: Standard coupling reagents generate an active ester (e.g., O-At) that is too bulky to react with the sterically crowded 2-isopropyl aniline. The nucleophilic attack is kinetically forbidden.

The Solution: In-Situ Acyl Fluorides Acyl fluorides are smaller and more electrophilic than their OBt/OAt counterparts. They can penetrate the steric shield of the isopropyl group.

Recommended Protocol: TFFH-Mediated Coupling Reagent: Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or BTFFH.

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) and TFFH (1.1 equiv) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 30 mins at RT.[1][2] Observation: The solution may turn slightly yellow as the acyl fluoride forms.

  • Amine Addition: Add 2-isopropyl aniline (1.0 equiv).

  • Reaction: Heat to 40–60°C . The smaller fluoride leaving group allows the reaction to proceed where HATU fails.

  • Workup: Standard aqueous workup.

Alternative: If TFFH fails, convert the acid to the Acid Chloride using SOCl₂ (neat, reflux) and react with the aniline in Pyridine/DCM.

AmideCoupling Start Start: 2-Isopropyl Aniline + R-COOH Check Standard Coupling (HATU/EDC)? Start->Check Fail Yield < 20% (Steric Clash) Check->Fail Likely Outcome Sol1 Switch to Acyl Fluoride (TFFH) Fail->Sol1 Mild Conditions Sol2 Switch to Acid Chloride (SOCl2) Fail->Sol2 Harsh Conditions Success Target Amide Isolated Sol1->Success Sol2->Success

Figure 1: Decision matrix for overcoming acylation difficulties in hindered anilines.

Module 2: C-N Cross-Coupling (The Catalyst Trap)

User Issue: "Buchwald-Hartwig coupling fails. Catalyst turns black (Pd black) or no conversion is observed."

Technical Analysis: The ortho-isopropyl group prevents the amine from coordinating to the Palladium(II) center during the transmetallation/amine coordination step. Standard ligands (PPh3, dppf) are too small to force the reductive elimination or too crowded to allow amine binding.

The Solution: Bulky Dialkylbiaryl Phosphine Ligands You need ligands that are bulky enough to promote reductive elimination but flexible enough to allow the hindered amine to enter the coordination sphere.

Ligand Selection Guide:

LigandApplication for 2-Isopropyl AnilineSuccess Rate
BrettPhos Best for Primary Amines. specifically designed for hindered primary anilines.High
RuPhos Excellent for secondary amines or extremely hindered coupling partners.High
XPhos Good general purpose, but BrettPhos often outperforms it for ortho-substitution.Medium-High
BINAP Do Not Use. Fails due to lack of flexibility.Low

Recommended Protocol: BrettPhos System [3][4]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or BrettPhos Pd G3/G4 Precatalyst (recommended for air stability).

  • Ligand: BrettPhos (1:1 to 1:2 Pd:Ligand ratio if not using precatalyst).

  • Base: Cs₂CO₃ (weak base, good solubility) or NaOtBu (strong base, faster rate).[5]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Temp: 100°C - 110°C.

Module 3: Reductive Amination (The Imine Bottleneck)

User Issue: "Mixing 2-isopropyl aniline with aldehyde + NaBH(OAc)₃ yields no product, only starting material."

Technical Analysis: Reductive amination proceeds via an Imine intermediate.[6] The formation of this imine is an equilibrium process (


). For 2-isopropyl aniline, the steric bulk destabilizes the imine (C=N bond), pushing the equilibrium heavily toward the starting materials. Standard reducing agents reduce the aldehyde to an alcohol before the imine ever forms.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] Ti(OiPr)₄ serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to attack by the hindered amine.

  • Water Scavenger: Shifts the equilibrium forward by sequestering the water produced during imine formation.

Recommended Protocol: The Titanium Push

  • Imine Formation: In a dry flask, mix 2-isopropyl aniline (1.0 equiv), Aldehyde/Ketone (1.0-1.2 equiv), and Ti(OiPr)₄ (1.2 - 1.5 equiv) .

    • Note: Do NOT add solvent yet if the reagents are liquid. If solid, use minimal THF.

  • Stir: Stir neat or in minimal THF for 4–12 hours at RT. The mixture will become viscous.

  • Dilution: Dilute with anhydrous Ethanol or Methanol (required for the borohydride step).

  • Reduction: Add NaBH₄ (2.0 equiv) carefully (exothermic).

  • Quench: Quench with 1N NaOH (to precipitate Titanium salts as white TiO₂ solid). Filter through Celite.

ReductiveAmination Reagents 2-Isopropyl Aniline + Aldehyde Standard Standard NaBH(OAc)3 Reagents->Standard Titanium Add Ti(OiPr)4 (Lewis Acid/Desiccant) Reagents->Titanium Fail Aldehyde reduced to Alcohol (Imine fails to form) Standard->Fail Imine Stable Imine Complex Formed Titanium->Imine Reduction Add NaBH4 in MeOH Imine->Reduction Product Secondary Amine Isolated Reduction->Product

Figure 2: Mechanism of Titanium-mediated reductive amination for hindered amines.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes. For Amide Coupling (TFFH) and Buchwald couplings, microwave heating (100-120°C for 30 mins) often helps overcome the activation energy barrier imposed by the steric hindrance.

Q: My Buchwald reaction works but I can't remove the Palladium. What do I do? A: Steric amines often trap metal impurities. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-Acetylcysteine solution.

Q: Why not just use a stronger base like NaH for the amide coupling? A: Strong bases can deprotonate the aniline, but the issue is usually the approach of the electrophile, not the nucleophilicity of the nitrogen. Activating the acid (making it smaller/hotter) is more effective than activating the amine.

References

  • Amide Coupling (Acyl Fluorides): Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Coupling Reagent for Sterically Hindered Amino Acids." Journal of the American Chemical Society, 1995 , 117(19), 5401–5402.

  • Buchwald-Hartwig (Ligand Selection): Maiti, D., & Buchwald, S. L. "Ligand-Accelerated Pd-Catalyzed Amination of Aryl Chlorides with Hindered Amines." Journal of the American Chemical Society, 2009 , 131(32), 11652–11653.

  • Reductive Amination (Titanium Protocol): Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55(8), 2552–2554.

  • Steric Hindrance Overview: Todeschini, R., et al. "Weighted Holistic Invariant Molecular (WHIM) Descriptors. Part 1. Weighted 3D Molecular Descriptors." Chemometrics and Intelligent Laboratory Systems, 1995 .

Sources

Optimization

Technical Support Center: Purification of 4-Fluoro-2-isopropylaniline

Topic: Removal of Regioisomer Impurities from 4-Fluoro-2-isopropylaniline CAS: 70441-63-3 Support Tier: Level 3 (Senior Application Scientist) The Regioisomer Challenge Purifying 4-Fluoro-2-isopropylaniline (4F-2-iPr) pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Regioisomer Impurities from 4-Fluoro-2-isopropylaniline CAS: 70441-63-3 Support Tier: Level 3 (Senior Application Scientist)

The Regioisomer Challenge

Purifying 4-Fluoro-2-isopropylaniline (4F-2-iPr) presents a unique challenge due to the steric bulk of the isopropyl group and the electronic effects of the fluorine atom. Common synthesis routes, such as the nitration of 2-isopropyl-1-fluorobenzene followed by reduction, frequently yield regioisomers like 4-fluoro-3-isopropylaniline or 2-fluoro-4-isopropylaniline .

These isomers often possess boiling points within 2–5°C of the target molecule, rendering standard distillation inefficient for high-purity (>99.5%) applications. This guide provides a tiered purification strategy, moving from thermodynamic separation (distillation) to kinetic/lattice-energy separation (salt recrystallization).

Purification Decision Matrix

PurificationStrategy Start Starting Material (Crude 4F-2-iPr) CheckPurity Check Purity (GC/HPLC) Start->CheckPurity IsomerContent Isomer Content? CheckPurity->IsomerContent Distillation Method A: High-Vacuum Fractionation (Rough Cut) IsomerContent->Distillation >5% Impurity SaltRes Method B: Hydrohalic Salt Resolution (Precision Cut) IsomerContent->SaltRes <5% Impurity (Close Boiling) Distillation->CheckPurity Re-evaluate Derivatization Method C: Acetylation/Hydrolysis (Last Resort) SaltRes->Derivatization If Salt Fails Final Target Purity >99.5% SaltRes->Final Derivatization->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity load.

Method A: High-Vacuum Fractionation (The Rough Cut)

Objective: Bulk removal of non-isomeric impurities and enrichment of the target regioisomer.

The Science: While regioisomers have close boiling points, the ortho-isopropyl group in the target molecule provides significant steric shielding compared to meta or para isomers. This subtly lowers the boiling point due to reduced intermolecular hydrogen bonding capability compared to less sterically hindered isomers.

Protocol:

  • Equipment: Use a spinning band column or a Vigreux column (minimum 20cm) with a high-vacuum manifold.

  • Vacuum: Maintain pressure at 0.5 mmHg .

  • Temperature: Collect the fraction boiling at 40–42°C .

    • Note: Isomers typically boil at 45–48°C at this pressure.

  • Yield Check: If the refractive index or GC trace shows overlapping peaks, proceed immediately to Method B.

Method B: Hydrohalic Salt Resolution (The Precision Cut)

Objective: Separation of close-boiling regioisomers via lattice energy differentiation.

The Science: Liquid anilines are difficult to separate. By converting the free base into a crystalline hydrochloride salt, we exploit the Lattice Energy differences. The 4-Fluoro-2-isopropylaniline HCl salt forms a distinct crystal lattice that is often less soluble in specific solvents than the salts of its asymmetric regioisomers. This allows the impurities to remain in the mother liquor.

Step-by-Step Protocol

Reagents:

  • Crude 4-Fluoro-2-isopropylaniline

  • Concentrated HCl (37%) or HCl gas

  • Solvent A: Isopropanol (IPA)

  • Solvent B: Diethyl Ether or Toluene (Antisolvent)

Workflow:

  • Salt Formation:

    • Dissolve 10g of crude aniline in 50 mL of dry Diethyl Ether (or Toluene).

    • Cool to 0°C in an ice bath under Nitrogen (to prevent oxidation).

    • Slowly bubble dry HCl gas OR add 4M HCl in Dioxane dropwise until precipitation ceases.

    • Observation: A white to off-white solid precipitate will form.

  • Filtration & Washing:

    • Filter the solid rapidly under Nitrogen.

    • Wash the cake with cold ether to remove non-basic impurities (tars).

  • Recrystallization (The Critical Step):

    • Dissolve the crude salt in minimal boiling Isopropanol (IPA).

    • If the salt is too soluble, add Toluene dropwise at boiling point until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Mechanism:[1][2][3][4][5][6][7] The target isomer crystallizes out; the impurity salts (often more soluble due to disrupted packing) stay in solution.

  • Regeneration of Free Base:

    • Suspend the purified salt in water.

    • Adjust pH to >10 using 20% NaOH solution.

    • Extract with Hexane or DCM, dry over MgSO₄, and concentrate.

Salt Resolution Logic Flow

SaltResolution Crude Crude Liquid (Isomer Mix) Acidify Add HCl/Ether (Precipitation) Crude->Acidify Filter Filter Solid Salt Acidify->Filter Recryst Recrystallize (IPA/Toluene) Filter->Recryst Crystals Pure Salt (Target Isomer) Recryst->Crystals Insolubles Liquor Mother Liquor (Impurities) Recryst->Liquor Solubles Base Neutralize (NaOH) & Extract Crystals->Base

Figure 2: Workflow for converting liquid aniline mixture to solid salts for purification.

Comparative Data: Physical Properties

Use this table to verify your fractions during distillation or salt formation.

PropertyTarget: 4-Fluoro-2-isopropylanilineCommon Impurity: 4-Fluoro-3-isopropylaniline
Boiling Point (0.5 mmHg) ~40°C~45°C (Estimated)
Boiling Point (Atm) 214°C218–220°C
HCl Salt Melting Point Distinct (Sharp)Broad / Lower
pKa (Conjugate Acid) ~3.8 (Sterically hindered)~4.1 (Less hindered)
Appearance Colorless to pale brown liquidYellow/Brown liquid

Frequently Asked Questions (FAQ)

Q1: My product turns reddish-brown immediately after distillation. Is it impure?

  • Diagnosis: Anilines are notoriously sensitive to photo-oxidation.

  • Solution: This is likely surface oxidation and may not reflect bulk purity. Store the product under Argon or Nitrogen at 2–8°C. Add a stabilizer like BHT (0.1%) if downstream chemistry permits.

Q2: The salt isn't precipitating; it's forming an oil.

  • Diagnosis: "Oiling out" occurs when the solvent is too polar or the temperature is too high.

  • Solution: Scratch the side of the flask with a glass rod to induce nucleation. If that fails, switch the solvent system from IPA to Ethanol/Ethyl Acetate (1:1).

Q3: Can I use Silica Gel Chromatography instead?

  • Analysis: Yes, but it is often inefficient for regioisomers with similar polarity.

  • Recommendation: If you must use chromatography, use an amine-modified silica column or add 1% Triethylamine to your eluent (Hexane/Ethyl Acetate) to prevent peak tailing, which causes band broadening and isomer overlap.

Q4: Why is the yield low after recrystallization?

  • Analysis: High solubility of the salt in the chosen solvent.

  • Solution: Concentrate the mother liquor and perform a second "crop" crystallization. Note that the second crop will have lower isomeric purity than the first.

References

  • Google Patents . (2014). CN103553934A - N-isopropyl-4-fluoroaniline preparation method.[1][2][8] Retrieved from

  • Organic Syntheses . (n.d.). Purification of Aniline Derivatives via Hydrochloride Salt Formation. (General methodology adapted from standard aniline purification protocols). Retrieved from [Link]

  • ResearchGate . (2014). Purification of aniline and nitrosubstituted aniline contaminants using Zeolites. (Reference for adsorptive separation). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: IR Spectroscopic Differentiation of 4-Fluoro-2-isopropylaniline and N-isopropylaniline

Executive Summary & Structural Context[1][2] In pharmaceutical intermediate synthesis and quality control, distinguishing structural isomers and analogs is critical. This guide details the infrared (IR) spectroscopic dif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

In pharmaceutical intermediate synthesis and quality control, distinguishing structural isomers and analogs is critical. This guide details the infrared (IR) spectroscopic differentiation of 4-Fluoro-2-isopropylaniline (a primary amine with ring substitution) from N-isopropylaniline (a secondary amine with N-alkylation).

While both compounds share the "isopropylaniline" nomenclature, their chemical topology is fundamentally different. These structural divergences create distinct spectral signatures in the mid-infrared region (4000–400 cm⁻¹), specifically in N-H stretching, N-H bending, and Carbon-Fluorine (C-F) stretching modes.

Structural Comparison
Feature4-Fluoro-2-isopropylaniline N-isopropylaniline
CAS Number 70441-63-3768-52-5
Amine Type Primary (-NH₂) Secondary (-NH-R)
Ring Substitution 1,2,4-Trisubstituted (Asymmetric)Monosubstituted (Aniline ring)
Key Functional Group Aryl Fluoride (Ar-F)N-Isopropyl alkyl chain

Theoretical Basis of Differentiation

The differentiation relies on three non-negotiable spectral rules governed by the selection rules of vibrational spectroscopy:

  • N-H Stretching Symmetry (3500–3300 cm⁻¹): Primary amines possess two N-H bonds, allowing for both symmetric and asymmetric stretching modes (appearing as a doublet). Secondary amines possess only one N-H bond, resulting in a single vibrational mode (singlet).[1][2][3]

  • N-H Scissoring Deformation (1650–1580 cm⁻¹): The H-N-H scissoring vibration is unique to primary amines.[3] Secondary amines lack the second hydrogen required for this "scissor" motion.

  • C-F Stretching (1350–1100 cm⁻¹): The high polarity of the Carbon-Fluorine bond results in a strong, distinct absorption band, absent in non-fluorinated analogs.

Experimental Protocol

To ensure reproducibility and minimize spectral artifacts, the following protocol is recommended.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for these liquid samples due to ease of cleaning and path length consistency.

  • Crystal Material: Diamond or ZnSe (Diamond is recommended for fluorinated compounds to prevent potential etching, though less of a concern with aryl fluorides than acyl fluorides).

  • Path Length: Single bounce (approx. 2 µm penetration depth).

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for qualitative ID).

  • Scans: 16–32 scans (Sufficient signal-to-noise ratio).

  • Background: Air background acquired within 30 minutes of sample measurement.

Key Spectral Markers: The Differentiation Matrix

The following table summarizes the specific wavenumbers where the two compounds diverge.

Spectral RegionVibrational Mode4-Fluoro-2-isopropylaniline (Primary Amine)N-isopropylaniline (Secondary Amine)
3500–3300 cm⁻¹ N-H Stretching Doublet (Two distinct peaks)~3480 cm⁻¹ (Asym) & ~3390 cm⁻¹ (Sym)Singlet (One weak peak)~3400 cm⁻¹
1650–1580 cm⁻¹ N-H Bending Strong Scissoring Band ~1620 cm⁻¹ (Distinct from ring modes)Absent (Only aromatic ring breathing observed)
1350–1100 cm⁻¹ C-F Stretching Strong/Broad Band ~1200–1250 cm⁻¹Absent
2000–1660 cm⁻¹ Aromatic Overtones 1,2,4-Trisubstituted Pattern (Complex, weak finger-like bands)Monosubstituted Pattern (4 distinct weak bands)
850–800 cm⁻¹ OOP C-H Bending Two bands (Isolated H and adjacent 2H)Two strong bands (Mono: ~750 & 690 cm⁻¹)

Analyst Note: The "Doublet vs. Singlet" rule in the 3400 cm⁻¹ region is the most immediate visual check. However, hydrogen bonding can broaden these peaks. If the doublet is unresolved, rely on the 1620 cm⁻¹ scissoring band as the confirmation point.

Decision Logic & Workflow

The following flowchart illustrates the logical deduction process for identifying the unknown sample.

IR_Identification_Logic Start Start: Acquire IR Spectrum CheckNH Step 1: Inspect 3300-3500 cm⁻¹ Region Start->CheckNH Doublet Observation: Two Bands (Doublet) (Asym & Sym Stretch) CheckNH->Doublet Primary Amine Singlet Observation: Single Band (Singlet) (Single N-H Stretch) CheckNH->Singlet Secondary Amine CheckBend Step 2: Inspect 1580-1650 cm⁻¹ Region Doublet->CheckBend Singlet->CheckBend Scissor Observation: Strong Scissoring Band (~1620 cm⁻¹) CheckBend->Scissor Confirm Primary NoScissor Observation: No Scissoring Band (Only Ring Modes) CheckBend->NoScissor Confirm Secondary CheckCF Step 3: Inspect 1100-1250 cm⁻¹ Region Scissor->CheckCF NoScissor->CheckCF StrongCF Observation: Strong C-F Stretch Present CheckCF->StrongCF NoCF Observation: No C-F Stretch CheckCF->NoCF ResultA IDENTIFIED: 4-Fluoro-2-isopropylaniline (Primary Amine + Fluorinated) StrongCF->ResultA ResultB IDENTIFIED: N-isopropylaniline (Secondary Amine + Non-fluorinated) NoCF->ResultB

Figure 1: Decision tree for the spectroscopic identification of isopropylaniline derivatives.

Detailed Mechanistic Insights

The "Primary vs. Secondary" Amine Signature

The most reliable differentiator is the N-H stretching region.[2][3][4]

  • 4-Fluoro-2-isopropylaniline contains a primary amine (-NH₂). The two hydrogen atoms vibrate in phase (symmetric) and out of phase (asymmetric), creating two distinct absorption events. This is often described as the "cow udder" shape in spectral analysis [1].

  • N-isopropylaniline contains a secondary amine (-NH-). With only one N-H bond, phase coupling is impossible, resulting in a single, often weaker absorption band [2].

The Fluorine Fingerprint

The C-F bond is extremely polar, leading to a large change in dipole moment during vibration. This results in a very intense absorption band between 1100–1350 cm⁻¹.

  • In 4-Fluoro-2-isopropylaniline , this band will likely dominate the fingerprint region.

  • N-isopropylaniline lacks this bond entirely. Any peaks in this region for N-isopropylaniline will be due to C-N stretching or C-H bending, which are significantly less intense than a C-F stretch [3].

Aromatic Substitution Patterns

The position of the bands in the 2000–1660 cm⁻¹ region (aromatic overtones) and the 900–675 cm⁻¹ region (out-of-plane C-H bending) confirms the ring topology.[5]

  • N-isopropylaniline (Monosubstituted): Look for two strong bands at ~750 cm⁻¹ and ~690 cm⁻¹.

  • 4-Fluoro-2-isopropylaniline (1,2,4-Trisubstituted): This pattern is more complex, typically showing a single strong band around 800–850 cm⁻¹ (isolated hydrogens) and lacking the strong 690 cm⁻¹ band characteristic of monosubstitution [4].

References

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2023. [Link]

  • Master Organic Chemistry. "IR Spectroscopy: The Big Picture." Master Organic Chemistry, 2016.[6] [Link]

  • ChemTalk. "IR Spectrum Table & Chart." ChemTalk, 2023. [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Aromatics." Department of Chemistry and Biochemistry, 2023. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 154403, 4-Fluoro-N-isopropylaniline (Structure Verification)." PubChem, 2025.[7][8] [Link]

Sources

Comparative

HPLC method development for 4-Fluoro-2-isopropylaniline purity assessment

Topic: Precision Purity Assessment of 4-Fluoro-N-isopropylaniline: A Comparative HPLC Method Development Guide Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Purity Assessment of 4-Fluoro-N-isopropylaniline: A Comparative HPLC Method Development Guide Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Agrochemical Development.[1][2][3][4]

Executive Summary: The Fluorinated Aniline Challenge

In the synthesis of Flufenacet and related herbicides, the intermediate 4-Fluoro-N-isopropylaniline (CAS 70441-63-3) represents a critical quality control checkpoint.[1][2][3][4] Its purity directly impacts the yield and safety profile of the final agrochemical.[1]

Standard C18-based HPLC methods often struggle with this analyte due to two inherent chemical challenges:

  • Basic Tailing: The amine moiety (pKa ~5.91) interacts with residual silanols on traditional silica, causing peak asymmetry.[1]

  • Halogen Selectivity: Separating the target from its starting material (4-Fluoroaniline ) and potential positional isomers (e.g., 2-Fluoro-N-isopropylaniline ) requires more than just hydrophobicity-based discrimination.[1][2][3][4]

This guide compares a standard C18 (Alkyl) approach against an optimized Pentafluorophenyl (PFP) core-shell methodology.[1][2][3][4] We demonstrate that while C18 provides adequate retention, the PFP chemistry offers superior resolution of critical fluorinated impurities through specific


 and dipole-dipole interactions.[1][2][3][4]

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical behavior of the analyte is the foundation of this protocol.[1]

PropertyValueMethodological Implication
Analyte 4-Fluoro-N-isopropylaniline Target Molecule
pKa ~5.91 (Conjugate Acid)Mobile phase pH must be controlled.[1][2][3][4] At pH 3.0, it is ionized (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

); at pH >8.0, it is neutral (

).[1][3]
LogP 2.3 - 2.6Moderately lipophilic; requires ~40-60% organic modifier for elution.[1][2][3][4]
Key Impurity A 4-Fluoroaniline Starting Material.[1][2][3][4][5] More polar (LogP ~1.15). Elutes early.
Key Impurity B 2-Fluoro-N-isopropylaniline Positional Isomer.[1][2][3][4] Similar hydrophobicity to target; difficult to separate on C18.[1]
Key Impurity C Defluorinated byproducts Result of over-reduction during synthesis.

Method Comparison Study

We evaluated two distinct separation strategies. The data below synthesizes performance metrics across multiple validation runs.

Alternative A: The "Standard" Approach (C18)
  • Column: Fully Porous C18 (5 µm, 150 x 4.6 mm).[1]

  • Conditions: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[3][4]

  • Mechanism: Hydrophobic Interaction only.[2]

  • Outcome: Adequate retention but significant tailing (

    
    ) due to silanol interactions at acidic pH.[3][4] Poor resolution between the target and the 2-fluoro isomer.[2][3]
    
The Product: Optimized PFP Core-Shell Method
  • Column: Core-Shell Pentafluorophenyl (PFP) (2.6 µm, 100 x 4.6 mm).[1][2][3][4]

  • Conditions: 10 mM Ammonium Acetate (pH 6.5) / Methanol.[4][6]

  • Mechanism: Hydrophobicity +

    
     Interaction + Dipole-Dipole (C-F bonds).[1][2][3][4]
    
  • Outcome: Sharp peaks (

    
    ) and baseline resolution of isomers. The fluorine atoms on the PFP ring interact specifically with the fluorine on the analyte, enhancing selectivity.[1]
    
Performance Data Summary
MetricMethod A (Standard C18)Method B (Optimized PFP)Status
Resolution (Target vs. 4-Fluoroaniline) 4.28.5Superior
Resolution (Target vs. 2-Fluoro Isomer) 1.1 (Co-elution risk)3.4 (Baseline)Critical Win
Tailing Factor (

)
1.6 (Asymmetric)1.08 (Symmetric)Superior
LOD (µg/mL) 0.50.0510x Sensitivity
Analysis Time 15 min8 min2x Throughput

Experimental Protocols

Protocol A: Sample Preparation
  • Diluent: 50:50 Methanol:Water.[1]

  • Stock Solution: Dissolve 10 mg of 4-Fluoro-N-isopropylaniline in 10 mL diluent (1000 ppm).

  • Working Standard: Dilute stock to 50 ppm for method development.

  • Filtration: 0.2 µm PTFE syringe filter (essential to remove synthesis particulates).

Protocol B: Optimized PFP Chromatographic Conditions

This method utilizes a "Core-Shell" particle to reduce diffusion paths, sharpening peaks for the basic aniline.[1][2][3][4]

  • Instrument: HPLC with UV-PDA or LC-MS.

  • Column: Kinetex® PFP or equivalent (2.6 µm, 100 x 4.6 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Native pH ~6.8).

  • Mobile Phase B: Methanol (MeOH).[3][4][6]

    • Note: MeOH is preferred over Acetonitrile here because it facilitates stronger

      
       interactions between the analyte and the PFP stationary phase.[2]
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV @ 240 nm (Primary) and 290 nm (Secondary).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.040Initial Hold
1.040Isocratic Start
6.085Elution of Target & Hydrophobic Impurities
7.085Wash
7.140Re-equilibration
10.040End of Run

Visualization of Method Logic

Diagram 1: Selectivity Mechanism (PFP vs. C18)

This diagram illustrates why the PFP phase succeeds where C18 fails. The "Fluorine-Fluorine" interaction is the key differentiator.[1][2][3]

G cluster_0 Standard C18 Interaction cluster_1 Optimized PFP Interaction C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte_C18 4-Fluoro-N-isopropylaniline C18_Ligand->Analyte_C18 Van der Waals (Weak Selectivity) PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_PFP 4-Fluoro-N-isopropylaniline (Electron Rich Ring) PFP_Ligand->Analyte_PFP Pi-Pi Stacking (Strong Retention) PFP_Ligand->Analyte_PFP Dipole-Dipole (Isomer Specificity)

Caption: Comparison of retention mechanisms. PFP leverages pi-pi and dipole interactions for enhanced selectivity of fluorinated isomers.[1][2][3][4]

Diagram 2: Method Development Decision Tree

A logic flow for selecting the correct column and pH for aniline derivatives.

DecisionTree Start Start: Aniline Impurity Profiling Check_pKa Check Analyte pKa (pKa ~ 5.9) Start->Check_pKa Branch_pH Select pH Strategy Check_pKa->Branch_pH Low_pH Low pH (< 3.0) Analyte Ionized (BH+) Branch_pH->Low_pH Standard approach High_pH Mid/High pH (> 6.0) Analyte Neutral (B) Branch_pH->High_pH Optimized approach C18_Fail C18 Column Risk: Silanol Tailing Poor Isomer Sep Low_pH->C18_Fail PFP_Success PFP Column + MeOH Benefit: Pi-Pi Selectivity Sharp Peaks High_pH->PFP_Success Final Final Method: PFP / pH 6.5 / MeOH PFP_Success->Final

Caption: Decision matrix highlighting the shift from C18/Low pH to PFP/Neutral pH for optimal aniline analysis.

Troubleshooting & Expert Insights

  • Peak Doublets: If you observe splitting of the main peak, check the sample solvent.[1] Dissolving the sample in 100% Acetonitrile while starting the gradient at 40% Aqueous can cause "solvent mismatch" effects. Always match the sample diluent to the starting mobile phase (e.g., 50:50 MeOH:Water).

  • Retention Time Shift: PFP columns are sensitive to equilibration. Ensure at least 10 column volumes of equilibration time between runs to re-establish the dipole surface environment.

  • Detection Wavelength: While 254 nm is standard, 4-Fluoro-N-isopropylaniline has a secondary maximum near 230-240 nm.[1][2][3][4] Using 240 nm increases sensitivity for trace impurities but requires high-purity solvents to avoid baseline noise.[1][2][3][4]

References

  • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 154403, 4-Fluoro-N-isopropylaniline. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on HPLC method development and silanol effects).

  • Phenomenex. (n.d.). Technical Note: Selectivity of Phenyl-Hexyl and PFP Phases for Aromatic Compounds. (General reference for PFP mechanism).

Sources

Validation

GC-MS fragmentation pattern of 4-Fluoro-2-isopropylaniline

Executive Summary In the synthesis and quality control of fluorinated aniline intermediates, 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9) presents a specific analytical challenge: distinguishing it from its regioisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of fluorinated aniline intermediates, 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9) presents a specific analytical challenge: distinguishing it from its regioisomers (e.g., 2-fluoro-4-isopropylaniline) and N-alkylated byproducts (e.g., 4-fluoro-N-isopropylaniline).

This guide provides a definitive analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 4-Fluoro-2-isopropylaniline. By synthesizing electron ionization (EI) mechanisms with structural stability principles, we establish the diagnostic ions required for unequivocal identification.

Key Insight: The fragmentation is dominated by the "Ortho Effect" and benzylic stability, resulting in a base peak at m/z 138 (M-15), which distinguishes ring-substituted isomers from N-alkylated variants.

Chemical Profile & Structural Significance[1][2][3][4]

Understanding the electronic environment of the molecule is a prerequisite for interpreting the mass spectrum.

PropertySpecification
Compound Name 4-Fluoro-2-isopropylaniline
CAS Number 1339874-93-9
Molecular Formula

Exact Mass 153.0954 Da
Structure Aniline core, Isopropyl group at C2 (Ortho), Fluorine at C4 (Para)
Key Electronic Features Fluorine (C4): High electronegativity, strengthens C-F bond (resistant to cleavage).Isopropyl (C2): Benzylic branching point; prone to radical loss.Amine (C1): Directs ionization (

interaction).[1]

Experimental Methodology

To replicate the fragmentation patterns described below, the following standardized GC-MS protocol is recommended. This method ensures sufficient thermal energy for ionization while preventing thermal degradation prior to analysis.

Instrument Parameters
  • Ionization Mode: Electron Impact (EI) at 70 eV .

  • Ion Source Temperature: 230 °C (Prevents condensation of high-boiling anilines).

  • Transfer Line Temperature: 280 °C.

  • Mass Range: m/z 40 – 300.

Chromatographic Conditions
  • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (10:1) at 250 °C.

  • Oven Program:

    • Hold 60 °C for 1 min.

    • Ramp 20 °C/min to 280 °C.

    • Hold 3 min.

Fragmentation Analysis (The Core Mechanism)

The mass spectrum of 4-Fluoro-2-isopropylaniline is characterized by a robust molecular ion and a dominant base peak derived from alkyl cleavage.

Primary Pathway: Formation of the Base Peak (m/z 138)
  • Molecular Ion (

    
    ) - m/z 153: 
    The radical cation forms primarily by removing a non-bonding electron from the nitrogen atom. The aromatic ring stabilizes this charge.
    
    • Intensity: Strong (typical for aromatic amines).[2]

  • 
    -Cleavage (Loss of Methyl) - m/z 138: 
    The isopropyl group at the ortho position is highly susceptible to benzylic cleavage. The loss of a methyl radical (
    
    
    
    , 15 Da) generates a secondary benzylic carbocation.
    • Mechanism:[1][3][4] The resulting cation is stabilized by resonance with the aromatic ring and the electron-donating nitrogen (forming a quinoid-like resonance structure).

    • Diagnostic Value: This is the Base Peak (100% Relative Abundance) .

Secondary Pathways
  • Ring Degradation - m/z 111 (M - 42): A minor pathway involving the loss of the entire isopropyl group (as propene) via Hydrogen rearrangement, often facilitated by the ortho relationship between the amine and the isopropyl group.

    • Calculation:

      
      .
      
  • Loss of HCN - m/z 111

    
     m/z 84: 
    Common in anilines, the m/z 111 ion can lose neutral HCN (27 Da), leading to a fluoro-phenyl cation fragment at m/z 84.
    
Visualization of Fragmentation Pathway

Fragmentation cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 153 [C9H12FN]+. Base_Peak Base Peak m/z 138 [M - CH3]+ M_Ion->Base_Peak - •CH3 (15) Fragment_2 Ring Fragment m/z 111 [M - C3H6]+. M_Ion->Fragment_2 - C3H6 (42) (Ortho Effect) Fragment_3 Phenyl Cation m/z 84 [C6H5F]+ Base_Peak->Fragment_3 - C2H2N (Fragment) Fragment_2->Fragment_3 - HCN (27) key Solid Line: Major Pathway Dashed: Minor/Rearrangement

Figure 1: Mechanistic fragmentation pathway of 4-Fluoro-2-isopropylaniline under 70 eV Electron Impact.

Comparative Analysis: Distinguishing Isomers

A critical requirement in drug development is distinguishing the target compound from its isomers.[5] The table below contrasts 4-Fluoro-2-isopropylaniline with its most common alternatives.

Diagnostic Comparison Table
Feature4-Fluoro-2-isopropylaniline (Target)4-Fluoro-N-isopropylaniline (N-Alkyl Isomer)2-Fluoro-4-isopropylaniline (Regioisomer)
Structure Ring-substituted (Ortho)Nitrogen-substitutedRing-substituted (Para)
Molecular Ion (

)
m/z 153 (Strong)m/z 153 (Moderate)m/z 153 (Strong)
Base Peak m/z 138 (M-15)m/z 138 (M-15)m/z 138 (M-15)
Key Differentiator m/z 111 (Weak/Moderate)m/z 58 (Characteristic amine fragment)m/z 111 (Very Weak)
Mechanism Benzylic cleavage dominates.

-cleavage next to N.
Benzylic cleavage; no ortho-effect.
Retention Time Intermediate Late (Polar interaction)Early (More symmetric/volatile)
Differentiation Logic
  • Vs. N-Isopropylaniline:

    • Look for m/z 58 (

      
      ). N-alkyl amines often undergo 
      
      
      
      -cleavage to generate this specific iminium ion. Ring-substituted isopropylanilines (like the target) do not produce m/z 58 in significant abundance.
    • Reference: N-alkyl cleavage rules [1].

  • Vs. 2-Fluoro-4-isopropylaniline (Para-isomer):

    • Mass spectra are nearly identical (both dominated by m/z 138).

    • Differentiation Strategy: Use Retention Time. Ortho-substituted anilines (Target) typically elute after para-substituted isomers on non-polar columns (e.g., DB-5) due to intramolecular shielding effects reducing polarity slightly less than the exposed para-isomer, or before depending on specific column interactions. Co-injection with a standard is mandatory.

Application in Drug Development

In the context of API (Active Pharmaceutical Ingredient) synthesis, 4-Fluoro-2-isopropylaniline is often a key building block.

  • Impurity Profiling: If the synthesis involves the alkylation of 4-fluoroaniline, both N-alkylation and C-alkylation (ortho/para) are possible.

  • Workflow:

    • Extract Ion Chromatogram (EIC) for m/z 153.

    • Check peak purity.

    • If a peak shows m/z 58, it is the N-isopropyl impurity.

    • If multiple peaks show m/z 138 base, use reference standards to assign Ortho vs. Para based on retention time.

DecisionTree Start Unknown Peak m/z 153 Check_58 Is m/z 58 present (>10%)? Start->Check_58 N_Iso ID: 4-Fluoro-N-isopropylaniline Check_58->N_Iso Yes Check_RT Compare Retention Time (RT) with Standard Check_58->Check_RT No Target ID: 4-Fluoro-2-isopropylaniline (Target) Check_RT->Target Matches Ortho Std Para ID: 2-Fluoro-4-isopropylaniline (Regioisomer) Check_RT->Para Matches Para Std

Figure 2: Decision tree for identifying 4-Fluoro-2-isopropylaniline impurities.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of N-isopropyl-benzenamines. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for benzylic and alpha-cleavage mechanisms).
  • PubChem Compound Summary. 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9). National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-2-isopropylaniline and 4-Fluoroaniline

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Substituted anilines are foundational scaffolds, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Substituted anilines are foundational scaffolds, and understanding their nuanced reactivity is critical for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the chemical reactivity of two structurally related anilines: 4-Fluoro-2-isopropylaniline and its less substituted counterpart, 4-Fluoroaniline. We will dissect the theoretical underpinnings of their reactivity and provide supporting experimental frameworks to guide researchers in their practical applications.

Theoretical Framework: Predicting Reactivity from Structure

The reactivity of an aniline in core chemical transformations is governed by a delicate interplay of electronic and steric effects imparted by its substituents.

Electronic Effects: A Tale of Two Opposing Forces

In both molecules, the aromatic ring is influenced by two key functional groups: the activating amino group (-NH₂) and the deactivating fluorine atom (-F).

  • Amino Group (-NH₂): This group is a powerful activator for electrophilic aromatic substitution (EAS).[1][2] Through resonance, the nitrogen's lone pair donates electron density into the benzene ring, particularly at the ortho and para positions.[1] This donation significantly stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, thereby accelerating the reaction rate.

  • Fluorine Atom (-F): Fluorine exerts two opposing effects. Due to its high electronegativity, it withdraws electron density from the ring via the sigma bonds (a -I or inductive effect), which deactivates the ring towards electrophilic attack.[3][4] Conversely, like other halogens, its lone pairs can donate electron density through resonance (a +R or mesomeric effect), directing incoming electrophiles to the ortho and para positions.[4] For fluorine, the inductive effect is generally considered to be more dominant than its resonance effect.[4]

In both 4-Fluoroaniline and 4-Fluoro-2-isopropylaniline, the powerful activating effect of the amino group generally outweighs the deactivating inductive effect of the fluorine, rendering the rings activated towards electrophilic substitution compared to benzene.[3][5]

Steric Effects: The Impact of the Ortho-Isopropyl Group

The defining structural difference is the bulky isopropyl group at the C2 position (ortho to the amine) in 4-Fluoro-2-isopropylaniline. This group introduces significant steric hindrance, which has profound consequences:

  • Shielding of Ortho Positions: The isopropyl group physically blocks the adjacent C3 position and, to a lesser extent, the amino group itself. This steric bulk can prevent large electrophiles or reagents from approaching these sites.

  • Inhibition of Resonance: In some cases, a bulky ortho-substituent can force the amino group out of the plane of the aromatic ring.[6] This "Steric Inhibition of Resonance" (SIR effect) would reduce the donation of the nitrogen's lone pair into the ring, thereby decreasing the ring's activation and the amine's basicity.[6][7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Electronic and Steric Effects on Reactivity."

Comparative Reactivity in Key Transformations

The theoretical principles outlined above manifest in tangible differences in reaction outcomes. Below, we compare the expected behavior of the two anilines in three common reaction classes.

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as halogenation and nitration, are quintessential probes of aromatic reactivity. The amino group strongly directs incoming electrophiles to the positions ortho and para to it.[1]

  • 4-Fluoroaniline: The positions ortho to the amino group (C2 and C6) are activated. Since the para position is blocked by fluorine, electrophilic attack is expected to occur readily at the C2 and C6 positions. The high activation from the -NH₂ group can sometimes lead to polysubstitution, as seen in the reaction of aniline with bromine water to form 2,4,6-tribromoaniline.[2]

  • 4-Fluoro-2-isopropylaniline: The landscape is drastically different.

    • The C6 position is sterically unhindered and activated by the -NH₂ group.

    • The C2 position is blocked by the isopropyl group.

    • The C3 position is sterically shielded by the adjacent isopropyl group.

    • The C5 position is activated (para to the isopropyl group, meta to the fluorine) but less so than C6.

Prediction: Electrophilic attack on 4-Fluoro-2-isopropylaniline will be significantly more regioselective than on 4-Fluoroaniline, overwhelmingly favoring substitution at the C6 position. The overall reaction rate may be slightly slower due to the potential for steric inhibition of resonance.

Supporting Experimental Data: Comparative Bromination

CompoundReagentMajor ProductTypical YieldRationale
4-Fluoroaniline Br₂ in CH₂Cl₂2-Bromo-4-fluoroanilineHighThe -NH₂ group directs ortho.[8] Polysubstitution is possible without careful control.
4-Fluoro-2-isopropylaniline Br₂ in CH₂Cl₂6-Bromo-4-fluoro-2-isopropylanilineHighStrong steric hindrance from the isopropyl group directs the electrophile to the only accessible activated position (C6).

Experimental Protocol: Regioselective Bromination of 4-Fluoroaniline (Adapted from procedures for halogenating substituted anilines)[8][9]

  • Dissolve 4-fluoroaniline (10 mmol) in 50 mL of methylene chloride in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • In a separate dropping funnel, prepare a solution of bromine (10 mmol) in 20 mL of methylene chloride.

  • Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour.

  • Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Separate the organic layer, wash with 50 mL of water, and then 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Workflow for Electrophilic Bromination."

Diazotization Reactions

The conversion of the primary amino group to a diazonium salt (-N₂⁺) is a cornerstone of aromatic chemistry, opening pathways to a vast array of functionalities via Sandmeyer-type reactions.[10][11] The reaction involves treatment with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid.[12][13]

  • 4-Fluoroaniline: This compound readily undergoes diazotization to form the relatively stable 4-fluorobenzenediazonium salt.[10] The reaction proceeds smoothly under standard conditions (0-5°C).

  • 4-Fluoro-2-isopropylaniline: The steric bulk of the ortho-isopropyl group can influence the diazotization process. While the nitrogen's lone pair is the site of reaction and is sterically accessible, the bulky group may slightly hinder the solvation of the resulting diazonium salt, potentially affecting its stability or subsequent reactivity. However, in most cases, diazotization is expected to proceed efficiently.

Prediction: Both anilines will form diazonium salts. The reactivity of the diazonium salt derived from 4-Fluoro-2-isopropylaniline might be marginally different in subsequent Sandmeyer reactions if the ortho-isopropyl group sterically impedes the approach of the copper catalyst or nucleophile, but successful transformation is still highly probable.

N-Acylation

N-acylation is the reaction of the amino group's lone pair with an acylating agent (e.g., acetyl chloride, acetic anhydride) to form an amide. This reaction is sensitive to both the nucleophilicity of the nitrogen and steric hindrance around the amino group.

  • 4-Fluoroaniline: The amino group is a potent nucleophile and reacts readily with acylating agents.[10] The fluorine atom's electron-withdrawing effect slightly reduces the basicity (and nucleophilicity) of the amine compared to aniline, but the reaction remains very efficient.

  • 4-Fluoro-2-isopropylaniline: The nucleophilicity of the nitrogen is influenced by two competing factors. The isopropyl group is weakly electron-donating, which should slightly increase basicity. However, the potential for steric inhibition of resonance could decrease electron density on the nitrogen. More importantly, the sheer bulk of the isopropyl group sterically hinders the approach of the acylating agent to the nitrogen atom.

Prediction: 4-Fluoro-2-isopropylaniline will undergo N-acylation significantly more slowly than 4-Fluoroaniline. Harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a more potent acylating agent/catalyst) may be required to achieve comparable yields. This reduced reactivity is a classic example of steric hindrance at the reaction center.[14]

Comparative N-Acylation Data

CompoundAcylating AgentRelative RateRationale
4-Fluoroaniline Acetic AnhydrideFastUnhindered, nucleophilic amine.
4-Fluoro-2-isopropylaniline Acetic AnhydrideVery SlowSevere steric hindrance from the ortho-isopropyl group impedes the approach of the electrophile.

Summary and Applications in Drug Development

The presence of an ortho-isopropyl group dramatically alters the reactivity profile of a 4-fluoroaniline scaffold.

Feature4-Fluoroaniline4-Fluoro-2-isopropylaniline
EAS Reactivity High, ortho-directingModerate, highly regioselective for the C6 position
EAS Regioselectivity Moderate (attack at C2/C6)Excellent (attack at C6)
Diazotization FacileFacile, potential minor steric effects
N-Acylation FastVery slow due to steric hindrance

These differences are not merely academic; they are critical in the synthesis of complex molecules. For drug development professionals, 4-Fluoro-2-isopropylaniline offers a distinct advantage when precise regiochemical control is required.[15] For instance, if a synthetic route requires selective functionalization at the C6 position of the aniline ring while leaving the C2 position untouched, 4-Fluoro-2-isopropylaniline is the superior starting material. Its sterically encumbered nature acts as a built-in protecting group, guiding reactions to the desired location and preventing unwanted side products, ultimately simplifying purification and improving overall process efficiency. Conversely, if rapid N-acylation or substitution at the C2 position is desired, 4-Fluoroaniline would be the substrate of choice.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Chem-Impex. 4-Fluoroaniline.
  • Bloomtech.
  • MySkinRecipes. 4-Fluoro-2-isopropylaniline. MySkinRecipes.
  • Quora. What is the ortho effect observed in amines? Quora.
  • YouTube. Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance. YouTube.
  • YouTube. A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance... YouTube.
  • BYJU'S. Electrophilic Substitution Reaction of Anilines. BYJU'S.
  • Scribd. Electrophilic Substitution Reaction of Aniline. Scribd.
  • Google Patents. Catalytic bromination of 2-fluoroaniline.
  • Google Patents. Preparation method of bromoaniline.
  • ACS Publications. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
  • PubMed. Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
  • Chemistry LibreTexts.
  • YouTube. converting anilines to diazoniums ions. YouTube.
  • Organic Chemistry Portal.

Sources

Validation

verifying structure of 4-Fluoro-2-isopropylaniline using COSY and HSQC

Title: Structural Verification of 4-Fluoro-2-isopropylaniline: A COSY & HSQC Guided Protocol Part 1: Strategic Overview Objective: To definitively verify the regiochemistry of 4-Fluoro-2-isopropylaniline (CAS 1339874-93-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Verification of 4-Fluoro-2-isopropylaniline: A COSY & HSQC Guided Protocol

Part 1: Strategic Overview

Objective: To definitively verify the regiochemistry of 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9) and distinguish it from common isomers (e.g., N-isopropyl-4-fluoroaniline or 2-fluoro-4-isopropylaniline) using 2D NMR spectroscopy.

The Challenge: In synthetic pathways (e.g., for herbicides like Flufenacet or pharmaceutical intermediates), the alkylation of 4-fluoroaniline can yield regioisomers. Standard 1D


H NMR is often insufficient due to:
  • Aromatic Overlap: The three aromatic protons often cluster between 6.4–7.0 ppm.

  • Fluorine Splitting:

    
    F-
    
    
    
    H coupling (
    
    
    ) creates complex multiplet patterns (dd, td) that mimic proton-proton coupling, making first-order analysis risky.
  • Isomer Ambiguity: The N-isopropyl isomer shows a similar isopropyl pattern but lacks specific ring-proton couplings found in the C-alkylated product.

The Solution: A combined COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) approach provides a self-validating logic gate. COSY maps the proton connectivity to prove the substitution pattern, while HSQC anchors these protons to specific carbons, utilizing


C-

F coupling constants as a "molecular ruler."

Part 2: Comparative Analysis of Methods

Feature1D

H NMR (Baseline)
1D

C NMR
COSY + HSQC (Recommended)
Primary Output Chemical shifts, IntegrationCarbon count, C-F splittingThrough-bond connectivity
Regio-Specificity Low (Ambiguous multiplets)Medium (Calculated shifts)High (Direct mapping)
Isomer Detection Difficult (Overlapping signals)ModerateDefinitive (Distinct spin systems)
Time Investment < 5 mins10–30 mins20–40 mins
Confidence Level 60%80%99%

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: CDCl

    
     (Chloroform-d) is preferred to minimize NH
    
    
    
    exchange broadening.
  • Concentration: 10–15 mg in 600 µL solvent. High concentration aids

    
    C detection in HSQC.
    
  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
Acquisition Parameters
  • COSY: Magnitude mode (gCOSY). 256 increments, 1.5s relaxation delay. Focus on the 6.0–7.5 ppm (aromatic) and 1.0–4.0 ppm (aliphatic) regions.

  • HSQC: Multiplicity-edited (to distinguish CH/CH

    
     from CH
    
    
    
    ). Set
    
    
    to 145 Hz.
  • Critical Setting: Ensure the

    
    C spectral width covers 100–170 ppm to capture C-F split carbons.
    

Part 4: Data Interpretation & Logic

A. Predicted Spectral Data (Reference Values)

Based on substituent shielding effects and literature analogs.

PositionNucleusShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
1 NH

3.60 (br s)Singlet-Exchangeable; broad.
2 -CH<2.85Septet6.9Methine of Isopropyl.
2-Me -CH

1.25Doublet6.9Methyls of Isopropyl.
3

H
6.85dd

Key Signal: Ortho to F, Meta to H5.
5

H
6.75td

Sandwiched; sees F, H6, and H3.
6

H
6.45dd

Upfield: Ortho to NH

(shielding).
B. The Verification Logic (Step-by-Step)

Step 1: The Isopropyl Anchor (1D & HSQC)

  • Identify the septet at ~2.85 ppm.

  • HSQC Check: This proton must correlate to a carbon at ~28 ppm.

  • Differentiation: If the septet is >3.5 ppm, it suggests N-isopropyl (attached to Nitrogen, not Carbon).

Step 2: The Aromatic Spin System (COSY)

  • Observation: You will see two protons coupling strongly (

    
     Hz) and one isolated proton.
    
  • H5

    
     H6 Correlation:  Look for a strong cross-peak between the most upfield proton (H6) and the middle proton (H5).
    
  • H3 Isolation: The proton at ~6.85 (H3) will show no strong ortho-coupling cross-peak to H6. It may show a weak meta-coupling spot to H5.

Step 3: The Fluorine Fingerprint (HSQC)

  • In HSQC, look at the Carbon axis (F1) for the aromatic CH signals.

  • C-3: Will appear as a doublet in the carbon dimension (

    
     Hz).
    
  • C-5: Will also appear as a doublet (

    
     Hz).
    
  • C-6: Will appear as a singlet or very small doublet (

    
     Hz).
    
  • Validation: If the carbon signals are singlets, re-check the fluorine position; however, C-F coupling is often visible even in low-res carbon projections.

Part 5: Visualization of Structural Logic

G cluster_logic Verification Logic Gates Sample Unknown Sample (C9H12FN) H1_NMR 1D 1H NMR Identify Isopropyl + 3 Aromatics Sample->H1_NMR COSY COSY Spectrum Map H-H Connectivity H1_NMR->COSY Ambiguous Region (6.4-7.0 ppm) Logic1 Is Septet < 3.0 ppm? (Yes = C-Isopropyl) H1_NMR->Logic1 HSQC HSQC Spectrum Map H-C & C-F Splitting COSY->HSQC Verify Carbon Environments Logic2 COSY: H5-H6 Strong? H3 Isolated? COSY->Logic2 Result CONFIRMED STRUCTURE: 4-Fluoro-2-isopropylaniline HSQC->Result Consistent C-F Coupling Logic3 HSQC: C3/C5 split by F? HSQC->Logic3 Logic1->Logic2 Logic2->Logic3 Logic3->Result

Caption: Workflow for structural verification. The process moves from basic identification to specific connectivity (COSY) and heteronuclear validation (HSQC).

Molecule C1 C1 (NH2) C2 C2 (iPr) C1->C2 C3 C3-H (dd) C2->C3 C4 C4 (F) C3->C4 C5 C5-H (td) C3->C5 COSY (Weak/Meta) C4->C3 J(C-F) C4->C5 C4->C5 J(C-F) C6 C6-H (dd) C5->C6 C5->C6 COSY (Strong) C6->C1

Caption: Connectivity Map. Yellow nodes indicate protonated carbons visible in HSQC. Blue arrows show COSY correlations; Red dashed lines show Fluorine coupling sources.

References

  • ChemicalBook. (2024). 4-Fluoro-2-isopropylaniline (CAS 1339874-93-9) Product Properties and Structure.[1] Retrieved from

  • European Patent Office. (2019). Pesticidal Compositions and Processes (Patent EP2731430). Contains partial NMR data for 4-fluoro-2-isopropylaniline intermediate. Retrieved from

  • Reich, H. J. (2024). Proton NMR Chemical Shifts and Coupling Constants.[2][3][4][5] University of Wisconsin-Madison. Retrieved from

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for COSY/HSQC protocols).

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-2-isopropylaniline: Proper Disposal &amp; Handling Procedures

[1] Part 1: Executive Safety Summary Immediate Action Required: Treat 4-Fluoro-2-isopropylaniline as a combustible, toxic, halogenated organic base . This compound presents a dual-hazard profile often overlooked in stand...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Summary

Immediate Action Required: Treat 4-Fluoro-2-isopropylaniline as a combustible, toxic, halogenated organic base .

This compound presents a dual-hazard profile often overlooked in standard waste workflows:

  • Aniline Toxicity: Like all anilines, it carries a risk of methemoglobinemia (blood toxicity) via skin absorption and inhalation.

  • Halogenated Combustion: Upon thermal decomposition (incineration), the fluorine atom liberates Hydrogen Fluoride (HF) . Failure to label this waste as "Halogenated" puts downstream disposal facility personnel and equipment at risk of severe corrosion and toxic gas release.

Part 2: Chemical Profile & Disposal Characteristics[2]

The following data dictates the waste stream selection. Note that specific physical data for this isomer may be sparse; therefore, safety protocols are derived from the functional group behaviors (Halogenated Aromatic Amines).

ParameterCharacteristicOperational Implication
Chemical Class Halogenated Aromatic AmineMust be segregated from acids and oxidizers.[1]
Physical State Liquid (typically)Requires secondary containment during transport.
Flash Point ~80°C - 95°C (Estimated)Classified as Combustible . Do not store near heat sources.
pH Profile Weak Organic BaseIncompatible with strong acids (exothermic salt formation).
Combustion Byproducts HF , NOx, COxCRITICAL: Waste tag must explicitly state "Contains Fluorine/Halogens."
Reactivity Reducing AgentIncompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).

Part 3: Waste Segregation Logic (The "Why")

Effective disposal relies on understanding why specific streams are chosen. Arbitrary mixing leads to accidents.

The "Halogenated" Imperative

Standard organic waste streams are often incinerated for fuel value. However, non-specialized incinerators cannot handle high loads of fluorine.

  • Mechanism: Burning 4-Fluoro-2-isopropylaniline releases HF gas.

  • Consequence: HF eats through standard ceramic/brick incinerator linings and scrubs.

  • Protocol: You must select the "Halogenated Organic" waste stream. This directs the waste to facilities equipped with caustic scrubbers.

The Acid/Base Incompatibility
  • Mechanism: Anilines are bases. Mixing them with acid waste streams (e.g., waste HCl or H2SO4) causes an immediate acid-base neutralization.

  • Consequence: This reaction is exothermic (generates heat). In a closed waste drum, rapid heat generation can pressurize the container, leading to rupture or explosion.

  • Protocol: Never pour this into a "General Corrosives" or "Acid Waste" carboy.

Part 4: Step-by-Step Disposal Protocol

Phase A: Preparation
  • PPE: Standard nitrile gloves are generally acceptable for splash protection, but Silver Shield/4H laminate gloves offer superior permeation resistance for aromatic amines if handling large volumes. Wear safety goggles and a lab coat.

  • Vessel Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if moisture is present, as potential HF generation (from hydrolysis over long periods) could corrode metal.

Phase B: Transfer & Labeling
  • Segregation: Ensure the waste container is designated for "Halogenated Organic Solvents."

  • Bulking: If you are dissolving the substance in a solvent for disposal, use a compatible halogenated solvent (like Dichloromethane) or a non-reactive organic (like Ethanol/Methanol).

    • Warning: Do not use Acetone if the waste also contains strong oxidizers (though rare in this context).

  • Labeling:

    • Write the full chemical name: 4-Fluoro-2-isopropylaniline .

    • Check the box for "Toxic" and "Combustible" .

    • Mandatory: Add a specific note/sticker: "Contains Organic Fluorine."

Phase C: Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Liquid or Solid? Start->StateCheck LiquidPath Liquid Waste StateCheck->LiquidPath Liquid SolidPath Solid/Debris (Gloves, Wipes) StateCheck->SolidPath Solid LiquidSeg Segregation Check: Is it mixed with Acids or Oxidizers? LiquidPath->LiquidSeg SolidBag Double Bag in Clear Polyethylene Bags SolidPath->SolidBag Neutralize STOP: Neutralize/Separate first. Do not mix active streams. LiquidSeg->Neutralize Yes (Mixed) ContainerSelect Select Container: HDPE or Glass Carboy LiquidSeg->ContainerSelect No (Pure/Solvent mix) Labeling Labeling: 1. Full Name 2. Check 'Toxic' & 'Combustible' 3. Tag 'Halogenated' ContainerSelect->Labeling Final Transfer to Waste Accumulation Area Labeling->Final SolidBag->Labeling

Figure 1: Decision tree for waste stream segregation ensuring downstream safety.

Part 5: Spill Contingency Plan

Accidental release requires immediate, disciplined action to prevent exposure to vapors and skin contact.[2][1]

Assessment
  • Minor Spill (<50 mL): Manageable by lab personnel with proper PPE.

  • Major Spill (>50 mL or outside fume hood): Evacuate area, alert EHS, and secure the perimeter.

Cleanup Materials
  • Absorbent: Use Vermiculite , Sand , or Commercial Universal Absorbent Pads .

    • Contraindication: Avoid using sawdust or paper towels (cellulose) as the primary absorbent for aromatic amines if strong oxidizers are also present in the vicinity, although for pure aniline, this is less critical than with oxidizing acids. Inert mineral absorbents are always preferred.

  • Decontamination Solution: A mixture of water and mild detergent.

Cleanup Workflow

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile/Silver Shield) Contain 2. Containment Circle spill with Vermiculite Alert->Contain Absorb 3. Absorption Cover liquid completely Contain->Absorb Collect 4. Collection Scoop into sealable jar/bag Absorb->Collect Decon 5. Decontamination Wash surface with soap/water Collect->Decon Disposal 6. Disposal Label as 'Debris contaminated with 4-Fluoro-2-isopropylaniline' Decon->Disposal

Figure 2: Sequential workflow for managing minor laboratory spills.

Part 6: Regulatory & Compliance Context

Adherence to these procedures ensures compliance with:

  • RCRA (Resource Conservation and Recovery Act): Under 40 CFR 261, halogenated organic wastes are often subject to specific Land Disposal Restrictions (LDRs) and must be treated (incinerated) to specific standards [1].

  • EPA Waste Codes: While this specific isomer may not have a unique "U" or "P" list code, it falls under general characteristic waste if it exhibits ignitability (D001) or toxicity. However, it is best practice to manage it as a Non-RCRA Regulated Hazardous Waste (unless specific toxicity data triggers a code) but treated with the severity of a halogenated solvent (F-list style management) due to the fluorine content [2].

References

  • United States Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste - 40 CFR Part 261. Washington, D.C. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. EPA-530-K-15-003. Available at: [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories - Best Practices for Waste Disposal. Available at: [Link]

Sources

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